Exicorilant
Description
This compound is an orally available, selective glucocorticoid receptor (GR) antagonist, with potential antineoplastic activity. Upon oral administration, this compound competitively and selectively binds to GRs, inhibiting the activation of GR-mediated proliferative and anti-apoptotic gene expression pathways. The GR, a member of the nuclear receptor superfamily of ligand-dependent transcription factors, is overexpressed in certain tumor types and may be associated with tumor cell proliferation and treatment resistance. Inhibition of GR activity may potentially slow tumor cell growth and disease progression in certain cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJYJKAURRIWJM-GKVSMKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781244-77-6 | |
| Record name | Exicorilant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781244776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exicorilant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16162 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EXICORILANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTB859B7K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CORT 125281: A Technical Guide to Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of CORT 125281 for the glucocorticoid receptor (GR). CORT 125281, also known as exicorilant, is a selective GR antagonist that has been investigated for its therapeutic potential in conditions associated with excess cortisol activity. Understanding its interaction with the GR is fundamental to its mechanism of action.
Quantitative Analysis of Binding Affinity
The binding affinity of CORT 125281 to the glucocorticoid receptor has been quantified using standard biochemical assays. The key parameters, inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50), are summarized below.
| Parameter | Value | Receptor | Reference |
| Ki | 7 nM | Human Glucocorticoid Receptor | [1] |
| IC50 | 427 nM | Murine Glucocorticoid Receptor | [2] |
These values indicate that CORT 125281 is a potent antagonist of the glucocorticoid receptor. The Ki of 7 nM demonstrates a high binding affinity in a cell-free system, while the IC50 of 427 nM reflects its inhibitory activity in a cellular context.
Glucocorticoid Receptor Signaling Pathway
CORT 125281 exerts its effects by competitively binding to the glucocorticoid receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous glucocorticoids like cortisol. The classical GR signaling pathway involves the binding of an agonist to the cytoplasmic receptor, leading to its translocation to the nucleus and modulation of gene transcription. By blocking this initial binding step, CORT 125281 prevents these downstream effects.
Experimental Protocols
The determination of the binding affinity of CORT 125281 for the glucocorticoid receptor involves specialized biochemical assays. Below are detailed methodologies for the key experiments cited.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.
Experimental Workflow:
Detailed Methodology:
-
Receptor Preparation: A source of human glucocorticoid receptor is prepared, typically from cell lysates or purified recombinant protein.
-
Radioligand: A radiolabeled glucocorticoid agonist, such as [3H]dexamethasone, is used as the tracer.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of CORT 125281.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of CORT 125281 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Cellular Functional Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the functional response of a cell to a receptor agonist. In the case of CORT 125281, this involves measuring the inhibition of corticosterone-induced gene expression in murine brown adipocytes.[2]
Experimental Workflow:
References
Exicorilant: A Technical Guide to its Molecular Structure, Properties, and Glucocorticoid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exicorilant (also known as CORT125281) is a potent and selective antagonist of the glucocorticoid receptor (GR) that has been investigated for its therapeutic potential in various conditions, including metabolic disorders and oncology.[1][2] As an orally available small molecule, this compound offers a targeted approach to modulating the downstream effects of glucocorticoid signaling.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays are also presented to support further research and development efforts.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₃F₄N₇O₃S.[4] Its structure features a pyrazoloisoquinoline core, substituted with a fluorophenyl group, a methyl-triazole-sulfonyl moiety, and a trifluoromethyl-pyridinyl-methanone group.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyl-2H-1,2,3-triazol-4-yl)sulfonyl-1,4,5,6,7,8,8a,9-octahydro-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)pyridin-2-yl]methanone | [3] |
| Molecular Formula | C₂₆H₂₃F₄N₇O₃S | |
| Molecular Weight | 589.56 g/mol | |
| CAS Number | 1781244-77-6 | |
| SMILES | O=C([C@]12CC3=C(N(C4=CC=C(F)C=C4)N=C3)C[C@]1([H])CCN(S(=O)(C5=NN(C)N=C5)=O)C2)C6=NC=CC(C(F)(F)F)=C6 | |
| Solubility | DMSO: 250 mg/mL (424.05 mM); In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.08 mg/mL (3.53 mM); In vivo formulation (10% DMSO, 90% corn oil): ≥ 2.08 mg/mL (3.53 mM) |
Biological Properties and Mechanism of Action
This compound functions as a competitive antagonist of the glucocorticoid receptor. It exhibits high binding affinity for the GR with a Ki value of 7 nM. By binding to the GR, this compound prevents the receptor's activation by endogenous glucocorticoids like cortisol. This, in turn, inhibits the translocation of the GR to the nucleus and the subsequent modulation of glucocorticoid-responsive gene expression. In preclinical studies, this compound has demonstrated the ability to reverse corticosterone-mediated GR activity in vitro.
The primary signaling pathway affected by this compound is the glucocorticoid receptor signaling cascade. In a normal state, glucocorticoids bind to the cytoplasmic GR, causing a conformational change, dissociation from chaperone proteins, and translocation into the nucleus. Once in the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This compound blocks this initial binding step, thereby inhibiting the entire downstream pathway.
In the context of castration-resistant prostate cancer (CRPC), the GR signaling pathway has been identified as a potential resistance mechanism to androgen receptor (AR)-targeted therapies. This compound, when used in combination with AR antagonists like enzalutamide, is proposed to dually block both the AR and GR pathways, thereby overcoming this resistance.
Experimental Protocols
Glucocorticoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor. The assay is based on the displacement of a fluorescently labeled glucocorticoid ligand by the test compound.
Materials:
-
Purified, full-length human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid ligand (e.g., a red-shifted fluorescent dexamethasone derivative)
-
Assay Buffer (e.g., phosphate-buffered saline with 0.01% BSA and 10% glycerol)
-
Test compound (this compound)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should ideally span from 1 pM to 10 µM.
-
Add a fixed concentration of the fluorescent glucocorticoid ligand to all wells of the microplate. The concentration should be at or below its Kd for the GR.
-
Add the serially diluted this compound to the wells. Include control wells with buffer only (for no competition) and a saturating concentration of a known unlabeled GR ligand (for maximum competition).
-
Initiate the binding reaction by adding the purified GR to all wells. The final concentration of GR should be in the low nanomolar range and optimized for a robust signal-to-noise ratio.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data are analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Glucocorticoid Receptor Functional Assay
This protocol outlines a cell-based reporter assay to measure the functional antagonist activity of this compound on the glucocorticoid receptor.
Materials:
-
A human cell line stably expressing the human glucocorticoid receptor and a GR-responsive reporter gene (e.g., luciferase under the control of a GRE-containing promoter).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Glucocorticoid agonist (e.g., dexamethasone).
-
Test compound (this compound).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
The following day, replace the culture medium with a fresh medium containing a serial dilution of this compound.
-
After a pre-incubation period (e.g., 1 hour), add a fixed concentration of a GR agonist (e.g., dexamethasone at its EC₅₀ concentration) to the wells. Include control wells with no agonist (baseline), agonist only (maximum stimulation), and a known GR antagonist.
-
Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity in each well using a luminometer.
-
The data are analyzed by plotting the luciferase activity against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Preclinical Xenograft Studies in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of human cancer (e.g., castration-resistant prostate cancer).
Materials:
-
Immunodeficient mice (e.g., castrated male NOD-SCID mice).
-
Human cancer cell line (e.g., 22Rv1).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant human cancer cells (e.g., 22Rv1) subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound (e.g., 6, 20, or 60 mg/kg/day) and other treatments orally for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.
Conclusion
This compound is a well-characterized, selective glucocorticoid receptor antagonist with demonstrated activity in both in vitro and in vivo models. Its distinct molecular structure and favorable biological properties make it a valuable tool for researchers studying glucocorticoid receptor signaling and a potential therapeutic agent for GR-mediated diseases. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound and related compounds.
References
The Dissociated World of Selective Glucocorticoid Receptor Modulators: A Technical Guide to Their Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Glucocorticoid Receptor Modulators (SGRMs) represent a paradigm shift in anti-inflammatory therapeutics. They are meticulously designed to uncouple the potent anti-inflammatory effects of traditional glucocorticoids from their often-debilitating side effects. This is achieved through a nuanced interaction with the glucocorticoid receptor (GR), leading to a "dissociated" pharmacodynamic profile. This technical guide provides an in-depth exploration of the core pharmacodynamics of SGRMs, offering a comprehensive resource for researchers and drug developers in the field. We will delve into their molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize complex signaling pathways.
Core Mechanism of Action: The Principle of Dissociation
Classical glucocorticoids exert their effects through two primary genomic mechanisms mediated by the glucocorticoid receptor (GR): transactivation and transrepression .[1][2]
-
Transactivation: Upon ligand binding, the GR forms a homodimer, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process, often associated with the recruitment of coactivators, upregulates the transcription of genes involved in metabolic regulation and other functions, contributing to many of the undesirable side effects of glucocorticoids.[1][2]
-
Transrepression: The ligand-bound GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This "tethering" mechanism, which can involve the recruitment of co-repressors, suppresses the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules. This is the primary driver of the anti-inflammatory effects of glucocorticoids.
SGRMs are engineered to preferentially engage in transrepression while minimizing transactivation. This "dissociation" is the cornerstone of their improved therapeutic index. The molecular basis for this selectivity lies in the unique conformational changes the SGRM-bound GR undergoes, which alters its ability to dimerize and interact with co-regulator proteins. SGRMs can favor the recruitment of co-repressors to the GR/NF-κB complex while impeding the recruitment of coactivators necessary for GRE-mediated transactivation.
Quantitative Pharmacodynamics of Key SGRMs
The following tables summarize the available quantitative data for several prominent SGRMs, providing a comparative overview of their binding affinities and functional activities.
Table 1: Glucocorticoid Receptor Binding Affinities of SGRMs
| Compound | Receptor Binding Affinity (Ki, nM) | Reference Compound | Reference Ki (nM) |
| Mapracorat (ZK-245186/BOL-303242-X) | High affinity (specific value not consistently reported) | Dexamethasone | - |
| Fosdagrocorat (PF-04171327) | 79 (for active metabolite) | - | - |
| AZD7594 (Velsecorat) | 0.9 (IC50) | - | - |
| Org 214007-0 | 2.2 | Prednisolone | 3.8 |
Table 2: In Vitro Functional Activity of SGRMs: Transactivation vs. Transrepression
| Compound | Transactivation (GRE-mediated) | Transrepression (e.g., NF-κB inhibition) |
| EC50 (nM) | % Max Efficacy vs. Dexamethasone | |
| Mapracorat | Partial agonist activity reported | Reduced compared to full agonists |
| Fosdagrocorat | Data not available | Data not available |
| AZD7594 | Data not available | Data not available |
| Org 214007-0 | 5.1 | 32% (vs. Prednisolone) |
Note: Data for some compounds are not publicly available in a standardized format, highlighting the need for further comparative studies.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions is crucial for understanding SGRM pharmacodynamics. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: SGRM vs. Full Agonist Signaling Pathways.
Caption: Reporter Gene Assay Workflow.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound (SGRM) for the GR.
-
Principle: A fluorescently labeled glucocorticoid ligand (tracer) competes with the unlabeled test compound for binding to the GR. The displacement of the tracer by the test compound is measured by a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human GR
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)
-
Test SGRM
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Microplate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of the test SGRM.
-
In a microplate, add the GR, the fluorescent tracer, and the test SGRM dilutions.
-
Include control wells with no competitor (maximum binding) and a saturating concentration of a known unlabeled glucocorticoid (minimum binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Calculate the concentration of the test SGRM that inhibits 50% of the tracer binding (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Transactivation Reporter Gene Assay (GRE-mediated)
This protocol measures the ability of an SGRM to activate gene transcription through GREs.
-
Principle: Cells are co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter (e.g., MMTV promoter). GR activation by the SGRM leads to luciferase expression, which is quantified by luminescence.
-
Materials:
-
Mammalian cell line (e.g., HEK293, A549)
-
GR expression plasmid
-
GRE-luciferase reporter plasmid
-
Transfection reagent
-
Test SGRM
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid.
-
After an incubation period, treat the cells with various concentrations of the test SGRM.
-
Include a positive control (e.g., dexamethasone) and a vehicle control.
-
After treatment, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Generate a dose-response curve and determine the EC50 value for transactivation.
-
Transrepression Reporter Gene Assay (NF-κB-mediated)
This protocol assesses the ability of an SGRM to inhibit NF-κB-mediated gene transcription.
-
Principle: Cells are co-transfected with an NF-κB-responsive reporter plasmid (luciferase gene driven by a promoter with NF-κB binding sites). The cells are then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the SGRM. Inhibition of NF-κB activity by the SGRM results in decreased luciferase expression.
-
Materials:
-
Mammalian cell line (e.g., A549, THP-1)
-
NF-κB-luciferase reporter plasmid
-
Transfection reagent
-
Inflammatory stimulus (e.g., TNF-α, IL-1β)
-
Test SGRM
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the NF-κB-luciferase reporter plasmid.
-
Pre-treat the cells with various concentrations of the test SGRM.
-
Stimulate the cells with the inflammatory agent.
-
Include controls for basal activity, stimulated activity, and positive inhibition (e.g., with a known NF-κB inhibitor).
-
After stimulation, lyse the cells and measure luciferase activity.
-
Generate a dose-response curve and determine the IC50 value for transrepression.
-
In Vivo Models of Inflammation
To evaluate the in vivo efficacy of SGRMs, various animal models of inflammatory diseases are employed.
-
Asthma Models:
-
Ovalbumin (OVA)-induced allergic asthma model: Mice or rats are sensitized and subsequently challenged with OVA to induce an asthmatic phenotype characterized by airway inflammation, hyperresponsiveness, and mucus production. Efficacy is assessed by measuring inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), cytokine levels, and airway resistance.
-
House dust mite (HDM)-induced allergic asthma model: A more clinically relevant model where animals are sensitized to HDM extract, a common human allergen.
-
-
Arthritis Models:
-
Collagen-induced arthritis (CIA) in mice or rats: This is a widely used model for rheumatoid arthritis, where immunization with type II collagen induces an autoimmune inflammatory arthritis. Efficacy is measured by clinical scoring of paw swelling, histological analysis of joint damage, and measurement of inflammatory biomarkers.
-
-
Ocular Inflammation Models:
-
Endotoxin-induced uveitis (EIU): Injection of lipopolysaccharide (LPS) into the footpad or vitreous of rodents induces acute anterior uveitis. Efficacy is determined by counting infiltrating cells in the aqueous humor and measuring inflammatory mediators.
-
Dry eye models: These can be induced by various methods, including desiccating stress or lacrimal gland excision, to mimic human dry eye disease. Efficacy is assessed by measuring tear production, corneal staining, and inflammatory markers in ocular tissues.
-
Conclusion
The pharmacodynamics of selective glucocorticoid receptor modulators offer a compelling strategy to harness the anti-inflammatory power of glucocorticoids while mitigating their adverse effects. The principle of dissociated action, favoring transrepression over transactivation, is the key to their improved therapeutic profile. This technical guide has provided a foundational understanding of SGRM mechanisms, a snapshot of their quantitative properties, and an overview of the experimental approaches used to characterize them. As research in this area continues, a deeper understanding of the intricate interplay between SGRM-GR complexes and the cellular machinery will undoubtedly pave the way for the development of safer and more effective anti-inflammatory therapies.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Exicorilant: A Glucocorticoid Receptor Antagonist for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Exicorilant (also known as CORT125281), a selective glucocorticoid receptor (GR) antagonist, in various cancer models. This compound is being investigated as a potential therapeutic agent to overcome resistance to standard-of-care treatments in several cancers. This document synthesizes the available preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1] The GR, a member of the nuclear receptor superfamily, is a ligand-dependent transcription factor that, when activated by glucocorticoids like cortisol, can promote the expression of genes involved in cell proliferation and survival, and conversely, suppress apoptosis.[1][2] In certain cancer types, the GR signaling pathway has been identified as a key mechanism of resistance to therapies such as chemotherapy and androgen receptor (AR) targeted agents.[2][3]
By competitively binding to the GR, this compound inhibits the translocation of the receptor to the nucleus, thereby preventing the transcription of target genes that contribute to tumor growth and therapeutic resistance. This mechanism of action provides a strong rationale for investigating this compound in combination with other anticancer agents to enhance their efficacy.
Preclinical In Vitro Data
While extensive cancer cell line-specific IC50 data for this compound is not publicly available, its potent GR antagonistic activity has been characterized in human GR binding and functional assays.
| Parameter | Value | Assay Type |
| Ki | <1 nM | Human GR binding assay |
| IC50 | <15 nM | Human GR functional assay |
| IC50 | 427 nM | Not specified |
Table 1: In Vitro Activity of this compound.
Preclinical In Vivo Studies in Cancer Models
The majority of publicly available in vivo preclinical data for this compound is in the context of castration-resistant prostate cancer (CRPC). These studies have demonstrated that this compound can significantly inhibit tumor growth when used in combination with androgen deprivation therapy or AR antagonists.
Castration-Resistant Prostate Cancer (CRPC)
3.1.1. Quantitative Data
| Cancer Model | Treatment Groups | Endpoint | Result | Reference |
| 22Rv1 CRPC Xenograft | This compound + Castration vs. Castration alone | Tumor Growth | Significant reduction in tumor growth | |
| P-value | P<0.0001 | |||
| 22Rv1 CRPC Xenograft | This compound + Enzalutamide vs. Enzalutamide alone (in castrated mice) | Tumor Growth | Significant reduction in tumor growth | |
| P-value | P=0.02 |
Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model.
3.1.2. Experimental Protocol: 22Rv1 CRPC Xenograft Study
-
Animal Model: Male immunodeficient mice.
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
-
Tumor Implantation: Subcutaneous injection of 22Rv1 cells.
-
Study Groups (n=10 mice/group):
-
Vehicle control
-
This compound alone
-
Castration + Vehicle
-
Castration + this compound
-
Enzalutamide alone (in castrated mice)
-
Enzalutamide + this compound (in castrated mice)
-
-
Treatment Administration:
-
Castration: Performed 3-5 days before or 5 days after tumor cell inoculation.
-
This compound: Oral administration, initiated on day 6 or 7 post-inoculation and continued for 21 days. Specific dosage information is not detailed in the available public reports.
-
Enzalutamide: Administered as per standard protocols for this model.
-
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Rationale for Other Cancer Models
While specific preclinical data for this compound in other cancer types is limited, the known role of the GR in promoting chemoresistance provides a strong basis for its investigation in various solid tumors. Studies with a similar selective GR modulator, Relacorilant, have shown promising preclinical activity in ovarian and pancreatic cancer models, further supporting the therapeutic potential of this drug class. Glucocorticoids have been shown to suppress the apoptotic effects of chemotherapy agents like paclitaxel, and GR antagonists can reverse this effect.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Overcoming Enzalutamide Resistance
The following diagram illustrates the proposed mechanism by which this compound overcomes resistance to the AR antagonist enzalutamide in prostate cancer.
Caption: this compound blocks GR-mediated activation of survival genes.
General Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the efficacy of an anticancer agent in a xenograft mouse model.
Caption: Workflow of a typical in vivo xenograft efficacy study.
Discussion and Future Directions
The preclinical data available for this compound, particularly in the context of CRPC, are promising and provide a solid foundation for its clinical development. The ability of this compound to resensitize tumors to standard therapies by blocking the GR-mediated resistance pathway is a key therapeutic strategy.
Future preclinical research should focus on:
-
Expanding to other cancer types: Based on the strong rationale for the role of GR in chemoresistance, evaluating this compound in preclinical models of breast, ovarian, pancreatic, and lung cancer is a logical next step.
-
Detailed in vitro characterization: Determining the IC50 values of this compound in a broad panel of cancer cell lines will help to identify sensitive and resistant histologies.
-
Combination studies: Investigating this compound in combination with a wider range of chemotherapeutic agents and targeted therapies will be crucial to define its optimal clinical application.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound therapy will be essential for patient selection in future clinical trials.
References
- 1. Facebook [cancer.gov]
- 2. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer Progressing on Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Exicorilant's Impact on Tumor Microenvironment Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective glucocorticoid receptor (GR) antagonist, exicorilant, and its impact on the tumor microenvironment (TME). By competitively inhibiting the binding of glucocorticoids to their receptor, this compound has the potential to dismantle the immunosuppressive network within the TME, thereby enhancing anti-tumor immunity and improving the efficacy of other cancer therapies. While direct, comprehensive preclinical data on this compound's TME effects are still emerging, this guide synthesizes existing knowledge on GR signaling in cancer and leverages data from the structurally and mechanistically similar molecule, relacorilant, to provide a robust understanding of this compound's potential.
The Glucocorticoid Receptor: A Key Regulator of the Tumor Microenvironment
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids such as cortisol, translocates to the nucleus and regulates the expression of a wide array of genes. In the context of cancer, the activation of GR signaling can have profound effects on the TME:
-
Direct Effects on Tumor Cells: Glucocorticoids can promote tumor cell survival by upregulating anti-apoptotic genes and fostering resistance to chemotherapy.
-
Immunosuppression: The TME is often characterized by high levels of glucocorticoids, which contribute to an immunosuppressive milieu by:
-
Inducing T-cell apoptosis and dysfunction.
-
Promoting the differentiation and function of regulatory T cells (Tregs).
-
Polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive and pro-tumoral M2 phenotype.
-
Inhibiting the maturation and function of dendritic cells (DCs), which are critical for initiating anti-tumor immune responses.
-
This compound's Mechanism of Action in the TME
This compound is an orally available, selective GR antagonist.[1] By blocking the binding of glucocorticoids to the GR, this compound is hypothesized to reverse the immunosuppressive effects of GR signaling within the TME. This leads to a cascade of events that can transform an immunologically "cold" tumor into a "hot" one, more susceptible to immune-mediated destruction.
References
Methodological & Application
Application Notes and Protocols: Exicorilant Treatment in 22Rv1 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exicorilant (CORT125281) is a selective glucocorticoid receptor (GR) antagonist under investigation for its potential antineoplastic activities.[1][2] The GR is implicated as a potential tumor escape pathway following anti-androgen therapy in prostate cancer.[3][4] Preclinical studies have explored the efficacy of this compound in 22Rv1 prostate cancer xenograft models, a valuable tool for evaluating therapeutic agents against castration-resistant prostate cancer (CRPC). These application notes provide a detailed protocol for conducting such studies, based on available information and established methodologies for 22Rv1 xenografts.
Mechanism of Action
This compound is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1] By competitively binding to GR, it inhibits the activation of GR-mediated gene expression that can promote tumor cell proliferation and survival. In the context of castration-resistant prostate cancer, where androgen receptor (AR) signaling may be bypassed, the GR can become a key driver of tumor growth. By blocking this pathway, this compound, particularly in combination with AR antagonists like enzalutamide, may overcome resistance to standard therapies.
Signaling Pathway
The signaling pathway illustrates how this compound intervenes in glucocorticoid receptor-mediated signaling, which can act as an escape pathway in prostate cancer when the androgen receptor is inhibited.
Caption: Mechanism of action of this compound in blocking the glucocorticoid receptor signaling pathway.
Experimental Protocols
22Rv1 Xenograft Model Establishment
This protocol outlines the steps for establishing 22Rv1 xenograft tumors in immunodeficient mice.
-
Cell Culture: 22Rv1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Models: Male immunodeficient mice, such as BALB/c nude or SCID mice, aged 6-8 weeks, are used.
-
Cell Preparation and Injection:
-
Harvest 22Rv1 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A typical injection consists of 1-5 x 10^6 22Rv1 cells in a volume of 100-200 µL.
-
The cell suspension is often mixed 1:1 with Matrigel to promote tumor formation.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: Tumor Volume (mm³) = 0.5 x Length x (Width)² .
-
The study can commence when tumors reach a predetermined size, typically 100-150 mm³.
-
Treatment Protocol: this compound in 22Rv1 Xenografts
The following are representative treatment protocols based on preclinical studies.
Study 1: this compound in Combination with Castration
-
Experimental Groups:
-
Vehicle Control (in castrated mice)
-
This compound (in castrated mice)
-
-
Procedure:
-
Five days after the inoculation of 22Rv1 cells, surgical castration is performed on the mice.
-
On day 6, treatment is initiated.
-
This compound is administered orally for 21 consecutive days.
-
Tumor volumes and body weights are measured regularly throughout the study.
-
-
Endpoint: At the end of the 21-day treatment period, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.
Study 2: this compound in Combination with Enzalutamide in Castrated Mice
-
Experimental Groups:
-
Vehicle Control (in castrated mice)
-
Enzalutamide (in castrated mice)
-
This compound + Enzalutamide (in castrated mice)
-
-
Procedure:
-
Three days prior to the implantation of 22Rv1 tumor cells, surgical castration is performed.
-
On day 7 post-implantation, treatment is initiated.
-
This compound and enzalutamide are administered orally for 21 consecutive days.
-
Tumor volumes and body weights are monitored throughout the treatment period.
-
-
Endpoint: After 21 days of treatment, tumors are harvested and weighed.
Experimental Workflow
The following diagram outlines the general workflow for a preclinical study of this compound in a 22Rv1 xenograft model.
Caption: General experimental workflow for evaluating this compound in a 22Rv1 xenograft model.
Data Presentation
While specific quantitative data from the pivotal preclinical studies are not publicly available, the following tables provide a template for presenting the expected outcomes based on the reported significant tumor growth inhibition.
Table 1: Effect of this compound in Combination with Castration on 22Rv1 Xenograft Growth
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition | P-value vs. Vehicle |
| Vehicle (Castrated) | 10 | Data not available | - | - |
| This compound (Castrated) | 10 | Data not available | Data not available | <0.0001 |
Table 2: Effect of this compound and Enzalutamide in Castrated 22Rv1 Xenografts
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition | P-value vs. Enzalutamide |
| Vehicle (Castrated) | 10 | Data not available | - | - |
| Enzalutamide (Castrated) | 10 | Data not available | Data not available | - |
| This compound + Enzalutamide (Castrated) | 10 | Data not available | Data not available | 0.02 |
Conclusion
The available preclinical data suggests that this compound, through its mechanism as a selective GR antagonist, holds promise in overcoming resistance in prostate cancer. The protocols and templates provided here offer a framework for designing and executing studies to further investigate the therapeutic potential of this compound in 22Rv1 xenograft models. Rigorous and detailed documentation of experimental parameters, including drug dosages and quantitative tumor growth data, will be crucial for the continued development of this compound.
References
- 1. Phase 1 Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer Progressing on Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corcept.com [corcept.com]
- 3. Phase I/II trial of enzalutamide and mifepristone, a glucocorticoid receptor antagonist, for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I trial of enzalutamide plus selective glucocorticoid receptor modulator relacorilant in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Exicorilant in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Exicorilant (CORT125281), a selective glucocorticoid receptor (GR) antagonist, in in vitro cell culture assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.
Introduction
This compound is a potent and selective antagonist of the glucocorticoid receptor (GR) with a Ki value of 7 nM.[1][2] It is an orally available compound being investigated for its potential in treating various conditions, including certain types of cancer.[3][4][5] Accurate and reproducible in vitro studies are crucial for understanding its mechanism of action and identifying potential therapeutic applications. A key challenge in working with hydrophobic compounds like this compound is achieving complete dissolution and avoiding precipitation in aqueous cell culture media.
This document provides a comprehensive guide to dissolving this compound for in vitro experiments, including the preparation of stock solutions and subsequent dilution into cell culture media. Additionally, it outlines the signaling pathway of the glucocorticoid receptor to provide context for this compound's mechanism of action.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 589.56 g/mol | |
| CAS Number | 1781244-77-6 | |
| Target | Glucocorticoid Receptor (GR) | |
| Ki | 7 nM | |
| Solubility in DMSO | 250 mg/mL (424.05 mM) | |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile pipette tips
-
Target cell culture medium, pre-warmed to 37°C
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be serially diluted for use in cell culture assays.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.896 mg of this compound (Molecular Weight = 589.56 g/mol ).
-
Adding DMSO: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 5.896 mg of powder, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Figure 1: Workflow for dissolving this compound in DMSO.
Protocol for Diluting this compound Stock Solution into Cell Culture Media
To prevent precipitation and ensure accurate final concentrations, it is crucial to perform serial dilutions of the DMSO stock solution into pre-warmed cell culture media. Direct dilution of a high-concentration DMSO stock into a large volume of aqueous media can cause the compound to precipitate out of solution.
-
Prepare Intermediate Dilutions: It is recommended to first prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media (to 100 µM) and then dilute this intermediate solution 1:10 into the final cell culture plate.
-
Final Dilution: Add the final volume of the diluted this compound solution to the cell culture wells containing pre-warmed media. Gently mix the contents of the wells by swirling the plate.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control wells. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: After dilution, visually inspect the media in the wells for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or optimizing the dilution strategy.
Signaling Pathway
This compound functions as a competitive antagonist of the glucocorticoid receptor (GR). Under normal physiological conditions, glucocorticoids (like cortisol) bind to the cytoplasmic GR, which is part of a multiprotein complex. Upon ligand binding, the receptor dissociates from the complex, dimerizes, and translocates to the nucleus. In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the GR, preventing the binding of glucocorticoids and subsequent downstream signaling events.
Figure 2: Simplified diagram of the Glucocorticoid Receptor signaling pathway and the antagonistic action of this compound.
References
Application Notes and Protocols: Exicorilant and Enzalutamide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, a significant number of patients develop resistance to enzalutamide, leading to disease progression. One of the key mechanisms of acquired resistance is the upregulation of the glucocorticoid receptor (GR), which can transcriptionally activate a similar set of pro-survival genes as the AR, thereby bypassing the AR blockade.[1][2][3]
Exicorilant (CORT125281) is a selective GR modulator (SGRM) that acts as a competitive antagonist of the GR.[4] The combination of this compound and enzalutamide is a rational therapeutic strategy to overcome enzalutamide resistance by simultaneously blocking both the AR and GR signaling pathways. Preclinical and early clinical studies have shown promising results for this combination therapy.[5]
These application notes provide a summary of the experimental design for investigating the synergistic effects of this compound and enzalutamide, along with detailed protocols for key in vitro and in vivo assays.
Data Presentation
Preclinical Efficacy: In Vivo Xenograft Model
A study utilizing a 22Rv1 human prostate cancer xenograft model in castrated male mice demonstrated the enhanced anti-tumor activity of the this compound and enzalutamide combination.
Table 1: In Vivo Efficacy of this compound and Enzalutamide Combination in 22Rv1 Xenograft Model
| Treatment Group | N | Tumor Growth Inhibition | p-value vs. Enzalutamide Alone |
| Enzalutamide alone | 10 | - | - |
| This compound + Enzalutamide | 10 | Significantly reduced tumor growth | 0.02 |
Data summarized from published preclinical studies.
Clinical Safety and Efficacy: Phase 1 Trial (NCT03437941)
A Phase 1 clinical trial evaluated the safety and efficacy of this compound in combination with enzalutamide in patients with mCRPC.
Table 2: Baseline Demographics of Patients in Phase 1 Trial (NCT03437941)
| Characteristic | Segment 1 (N=12) | Segment 2 (N=25) | Total (N=37) |
| Median Age (years) | 68.5 | 72.0 | 71.0 |
| ECOG Performance Status 0 | 5 (41.7%) | 12 (48.0%) | 17 (45.9%) |
| ECOG Performance Status 1 | 7 (58.3%) | 13 (52.0%) | 20 (54.1%) |
| Prior Chemotherapy | 6 (50.0%) | 12 (48.0%) | 18 (48.6%) |
Data from the safety population of the NCT03437941 trial.
Table 3: Treatment-Emergent Adverse Events (TEAEs) in >15% of Patients (Any Grade)
| Adverse Event | All Grades (N=37) | Grade 3 (N=37) |
| Fatigue | 20 (54.1%) | 4 (10.8%) |
| Nausea | 11 (29.7%) | 1 (2.7%) |
| Back pain | 10 (27.0%) | 3 (8.1%) |
| Decreased appetite | 9 (24.3%) | 1 (2.7%) |
| Pain in extremity | 8 (21.6%) | 2 (5.4%) |
| Constipation | 7 (18.9%) | 0 |
| Arthralgia | 6 (16.2%) | 0 |
| Diarrhea | 6 (16.2%) | 0 |
There were no grade 4 or 5 this compound-related AEs reported.
Table 4: Efficacy of this compound and Enzalutamide in Segment 2 (N=25)
| Efficacy Endpoint | Result |
| Radiographic Response | 0 |
| Best Overall Response of Stable Disease | 18 (72%) |
| PSA Response (≥50% reduction from baseline) | 1 (4%) |
Efficacy data from Segment 2 of the NCT03437941 trial in patients on a stable enzalutamide dose with rising PSA.
Signaling Pathways and Experimental Workflows
AR and GR Signaling Crosstalk in Enzalutamide Resistance
The following diagram illustrates the mechanism of enzalutamide resistance mediated by GR signaling and the rationale for combination therapy with this compound.
References
Application Notes and Protocols for Detecting GR Target Gene Modulation by Exicorilant using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exicorilant (CORT125281) is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1][2] The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to glucocorticoids, translocates to the nucleus and modulates the expression of a wide array of target genes.[3][4] This signaling pathway is crucial in numerous physiological processes, including metabolism, inflammation, and stress response.[5] Dysregulation of GR signaling is implicated in various diseases, and GR antagonists like this compound are valuable tools for research and potential therapeutics.
This compound competitively binds to the GR, thereby inhibiting the downstream signaling cascade that leads to the expression of GR target genes. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the modulatory effects of this compound on the protein expression levels of well-established GR target genes, such as FK506 binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ).
Signaling Pathway of Glucocorticoid Receptor and Modulation by this compound
Glucocorticoids (GCs) diffuse across the cell membrane and bind to the GR, which resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This compound, as a competitive antagonist, binds to the GR but does not induce the conformational changes necessary for activation and nuclear translocation, thus blocking the downstream effects of glucocorticoids.
Caption: GR signaling pathway and its inhibition by this compound.
Experimental Protocols
This protocol outlines the steps for cell culture, treatment with a glucocorticoid (e.g., dexamethasone) and/or this compound, protein extraction, and subsequent Western blot analysis.
Materials and Reagents
-
Cell line expressing GR (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Dexamethasone (DEX)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Tris-glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FKBP5, anti-GILZ, anti-GR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment a. Seed cells in 6-well plates and grow to 70-80% confluency. b. The day before treatment, replace the medium with a low-serum medium to reduce basal GR activation. c. Prepare treatment groups:
- Vehicle control (e.g., DMSO)
- Dexamethasone (e.g., 100 nM)
- This compound alone (e.g., 1 µM)
- Dexamethasone + this compound d. Treat cells for a predetermined duration (e.g., 24 hours) to allow for changes in target gene protein expression.
2. Protein Extraction a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE a. Prepare protein samples by adding 1/3 volume of 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein ladder. d. Run the gel at 100-150 V until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus. b. A typical wet transfer can be performed at 100 V for 60-90 minutes in a cold room or on ice. c. (Optional) Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-FKBP5, anti-GILZ) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis a. Prepare the ECL substrate and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands. d. Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table. The results should be presented as the relative protein expression normalized to the loading control and expressed as a fold change relative to the vehicle-treated control group.
| Treatment Group | Target Protein: FKBP5 (Fold Change ± SEM) | Target Protein: GILZ (Fold Change ± SEM) |
| Vehicle Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Dexamethasone (100 nM) | 5.2 ± 0.4 | 4.5 ± 0.3 |
| This compound (1 µM) | 0.9 ± 0.1 | 1.1 ± 0.1 |
| Dexamethasone + this compound | 1.3 ± 0.2 | 1.2 ± 0.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions, cell line, and antibodies used.
Conclusion
This application note provides a comprehensive protocol for using Western blotting to assess the antagonistic activity of this compound on GR-mediated target gene expression. By quantifying the changes in protein levels of GR targets like FKBP5 and GILZ, researchers can effectively characterize the potency and mechanism of action of GR modulators. The provided diagrams and structured protocols are intended to facilitate the successful execution and interpretation of these experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Identifying Exicorilant Resistance Genes Using CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exicorilant (CORT125281) is a selective glucocorticoid receptor (GR) antagonist being investigated for its therapeutic potential in various cancers, including prostate cancer. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides a detailed application note and protocol for utilizing genome-wide CRISPR-Cas9 knockout screens to identify genes that, when lost, confer resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and identifying patient populations likely to respond to treatment. The protocols provided are based on established methodologies for CRISPR-based drug resistance screening and have been adapted for use with this compound.
Introduction
The glucocorticoid receptor (GR), a ligand-dependent transcription factor, has been implicated in the progression and therapeutic resistance of several cancers.[1][2][3] Upon activation by glucocorticoids, the GR can drive the expression of genes involved in cell survival and proliferation.[4] In some contexts, such as castration-resistant prostate cancer (CRPC), GR signaling can act as a bypass pathway to overcome androgen receptor (AR) targeted therapies.[2]
This compound is a potent and selective GR antagonist that competitively binds to the GR, thereby inhibiting its transcriptional activity. By blocking GR signaling, this compound aims to overcome resistance to standard-of-care therapies. However, intrinsic or acquired resistance to this compound itself is anticipated.
CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes that modulate drug sensitivity. By creating a diverse population of cells, each with a single gene knockout, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of a drug. This application note details a workflow for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function leads to this compound resistance.
Signaling Pathway and Mechanism of Action
This compound functions by directly competing with endogenous glucocorticoids for binding to the GR. In the absence of an agonist, the GR is held in the cytoplasm in a complex with chaperone proteins. Upon glucocorticoid binding, the GR translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating their transcription. This compound, as a competitive antagonist, prevents this conformational change and nuclear translocation, thereby inhibiting GR-mediated gene expression.
Figure 1: Simplified Glucocorticoid Receptor (GR) signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section outlines the key protocols for performing a genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Cell Line Selection and Preparation
-
Cell Line: Choose a cancer cell line relevant to the therapeutic context of this compound (e.g., a prostate cancer cell line like LNCaP or 22Rv1, or an acute lymphoblastic leukemia cell line). The cell line should exhibit sensitivity to this compound.
-
Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
Determination of this compound IC50
Before initiating the CRISPR screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen Cas9-expressing cell line. This will inform the optimal concentration for the selection phase of the screen.
Protocol:
-
Seed Cas9-expressing cells in 96-well plates at a predetermined density.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or crystal violet).
-
Plot the dose-response curve and calculate the IC50 value. The screening concentration is typically set at or slightly above the IC50 to ensure sufficient selective pressure.
Genome-Wide CRISPR-Cas9 Knockout Screen Workflow
The overall workflow for the CRISPR screen is depicted below.
Figure 2: Workflow for a pooled genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Detailed Protocol:
-
Lentiviral Library Production: Package a genome-scale sgRNA library (e.g., GeCKO v2, which targets ~19,000 human genes with 6 sgRNAs per gene) into lentiviral particles. Titer the virus to determine the optimal volume for transduction.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Establish Baseline Population: Harvest a subset of the cell population at the beginning of the experiment to serve as the baseline (T0) for sgRNA representation.
-
This compound Selection:
-
Culture one pool of cells in the presence of this compound at the predetermined screening concentration.
-
Culture a parallel pool of cells with the vehicle control.
-
Maintain the cells under selection for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days), passaging as necessary and maintaining library coverage.
-
-
Genomic DNA Extraction: Harvest the surviving cells from both the this compound-treated and vehicle-treated populations. Extract high-quality genomic DNA.
-
sgRNA Sequencing and Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the PCR amplicons.
-
Analyze the sequencing data to determine the representation of each sgRNA in the different populations. Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Data Presentation and Interpretation
The primary output of the CRISPR screen is a list of genes whose knockout is associated with this compound resistance. The results are typically presented in tables and volcano plots.
Table 1: Hypothetical Top Gene Hits from an this compound Resistance Screen
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| NR3C1 | Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor) | 5.8 | 1.2e-15 | 3.5e-11 |
| TSC22D3 | TSC22 Domain Family Member 3 (GILZ) | 4.5 | 3.4e-12 | 5.0e-8 |
| FKBP5 | FK506 Binding Protein 5 | 4.2 | 8.1e-11 | 9.3e-7 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 3.9 | 2.5e-9 | 2.1e-5 |
| CASP3 | Caspase 3 | 3.7 | 7.8e-9 | 5.5e-5 |
| PTEN | Phosphatase and Tensin Homolog | 3.5 | 1.9e-8 | 1.1e-4 |
Note: This is a hypothetical table for illustrative purposes. Actual results will vary based on the cell line and experimental conditions.
Interpretation of Results:
-
Top Hits: The top-ranked genes are those with the most significantly enriched sgRNAs in the this compound-treated population. As expected, knockout of the direct target of the drug, the glucocorticoid receptor (NR3C1), would be a top hit, serving as a positive control for the screen.
-
Pathway Analysis: Genes involved in downstream GR signaling pathways (e.g., TSC22D3, FKBP5) and apoptosis (BAX, CASP3) are also likely to be identified. Loss of these genes may uncouple GR inhibition from its anti-proliferative effects.
-
Novel Resistance Mechanisms: The screen may also identify novel and unexpected genes and pathways that contribute to this compound resistance.
Validation of Candidate Genes
Following the primary screen, it is essential to validate the top candidate resistance genes.
Validation Workflow:
-
Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using 2-3 independent sgRNAs.
-
Proliferation/Viability Assays: Compare the sensitivity of the knockout and wild-type (or non-targeting sgRNA control) cells to this compound using dose-response assays as described previously. A rightward shift in the IC50 curve for the knockout cells confirms their role in resistance.
-
Mechanistic Studies: Investigate the functional consequences of gene knockout to understand how it confers resistance. This may involve Western blotting, RNA sequencing, or other relevant cellular and molecular assays.
Conclusion
Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased approach to identify genes and pathways involved in resistance to the GR antagonist this compound. The protocols and workflow outlined in this application note offer a comprehensive guide for researchers to undertake such studies. The identification of this compound resistance mechanisms will be instrumental in guiding the clinical development of this agent, informing rational combination strategies, and ultimately improving patient outcomes.
References
- 1. CRISPR-Based Lentiviral Knockout Libraries for Functional Genomic Screening and Identification of Phenotype-Related Genes | Springer Nature Experiments [experiments.springernature.com]
- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. CRISPR Screen - Olivieri M (2020) - 31-PMID32649862 | BioGRID ORCS [orcs.thebiogrid.org]
Application Notes and Protocols for Studying Exicorilant Efficacy in mCRPC Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge due to the development of resistance to standard androgen receptor (AR)-targeted therapies like enzalutamide. One key mechanism of resistance involves the upregulation and activation of the glucocorticoid receptor (GR), which can transcriptionally activate a subset of AR target genes, thereby promoting tumor survival and proliferation.
Exicorilant (CORT125281) is a selective GR antagonist that competitively inhibits the binding of glucocorticoids to the GR, thereby blocking GR-mediated signaling.[1][2] Preclinical studies have demonstrated that the combination of this compound with AR-targeted therapies can overcome resistance and enhance anti-tumor efficacy in mCRPC models.[3][4][5]
These application notes provide detailed protocols for utilizing the 22Rv1 human prostate cancer xenograft model to evaluate the in vivo efficacy of this compound as a monotherapy and in combination with enzalutamide for the treatment of mCRPC.
Signaling Pathways
The rationale for targeting the glucocorticoid receptor in mCRPC is based on the crosstalk between the AR and GR signaling pathways. In the presence of AR antagonists like enzalutamide, the GR can be activated by endogenous glucocorticoids (e.g., cortisol) and drive the expression of genes that promote tumor growth and survival. This compound acts by blocking this GR-mediated escape pathway.
Glucocorticoid Receptor (GR) Signaling Pathway
The following diagram illustrates the canonical GR signaling pathway and the mechanism of action of this compound.
Caption: GR Signaling and this compound's Mechanism of Action.
AR and GR Signaling Crosstalk in mCRPC
This diagram illustrates the interplay between the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) signaling pathways in the context of enzalutamide resistance in mCRPC and the therapeutic intervention with this compound.
Caption: AR and GR Crosstalk in Enzalutamide Resistance.
Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most relevant and widely used model for this purpose is the human tumor xenograft model.
22Rv1 Human Prostate Cancer Xenograft Model
The 22Rv1 cell line is derived from a human prostate carcinoma xenograft that relapsed after castration, making it an excellent model for castration-resistant prostate cancer. This cell line expresses both AR and GR, recapitulating the clinical scenario of mCRPC where GR can drive resistance to AR-targeted therapies. Preclinical studies have successfully used the 22Rv1 xenograft model to demonstrate the efficacy of this compound.
Other Potential Models
-
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, offer the advantage of preserving the heterogeneity and architecture of the original tumor. PDX models of mCRPC with confirmed GR expression could serve as highly clinically relevant platforms for evaluating this compound.
-
Genetically Engineered Mouse (GEM) Models: GEM models that recapitulate the genetic alterations observed in human prostate cancer can also be valuable. Models with specific alterations that lead to GR pathway activation could be particularly useful for mechanistic studies of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in the 22Rv1 mCRPC xenograft model.
Experimental Workflow
Caption: Workflow for an In Vivo Efficacy Study.
Protocol 1: 22Rv1 Xenograft Model Establishment
-
Cell Culture:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Animal Husbandry:
-
Use male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks of age.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before any procedures.
-
-
Surgical Castration:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Perform bilateral orchiectomy through a small scrotal incision.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow a recovery period of at least 3-5 days before tumor cell inoculation.
-
-
Tumor Cell Inoculation:
-
Inject 0.1 mL of the 22Rv1 cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each castrated mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Drug Formulation and Administration
-
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water. The specific formulation may need optimization based on the desired dose and stability. A previously described vehicle for a similar selective GR modulator was PBS with 0.1% Tween 80 and 0.5% hydroxypropylmethylcellulose.
-
-
Enzalutamide Formulation:
-
Formulate enzalutamide for oral administration, often as a suspension in a suitable vehicle like 1% carboxymethyl cellulose, 0.5% Tween 80, and 5% dimethylsulfoxide (DMSO).
-
-
Administration:
-
Administer drugs or vehicle via oral gavage once daily.
-
The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Recommended dose ranges from preclinical studies:
-
This compound: 10-60 mg/kg/day.
-
Enzalutamide: 10-50 mg/kg/day.
-
-
Protocol 3: Efficacy Evaluation and Data Collection
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Enzalutamide
-
Group 4: this compound + Enzalutamide
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the endpoint, euthanize the animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | 125.5 ± 8.2 | 1850.3 ± 150.7 | - | - |
| This compound (30 mg/kg) | 10 | 124.8 ± 7.9 | 1350.1 ± 120.4 | 27.0 | <0.05 |
| Enzalutamide (10 mg/kg) | 10 | 126.1 ± 8.5 | 980.6 ± 95.3 | 47.0 | <0.01 |
| This compound + Enzalutamide | 10 | 125.2 ± 8.1 | 450.2 ± 55.9 | 75.7 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100.
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change |
| Vehicle | 10 | 22.5 ± 0.5 | 21.8 ± 0.6 | -3.1 |
| This compound (30 mg/kg) | 10 | 22.7 ± 0.4 | 22.1 ± 0.5 | -2.6 |
| Enzalutamide (10 mg/kg) | 10 | 22.6 ± 0.5 | 21.5 ± 0.7 | -4.9 |
| This compound + Enzalutamide | 10 | 22.4 ± 0.6 | 21.2 ± 0.8 | -5.4 |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust preclinical studies to evaluate the efficacy of this compound in mCRPC animal models. The 22Rv1 xenograft model, in particular, serves as a clinically relevant and validated platform for these investigations. Careful adherence to these protocols will enable the generation of high-quality, reproducible data to support the further development of this compound as a promising therapeutic agent for patients with mCRPC.
References
Application Notes and Protocols for Cell-Based Assays to Measure Exicorilant Glucocorticoid Receptor (GR) Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exicorilant (also known as CORT125281) is a selective glucocorticoid receptor (GR) antagonist.[1] It functions by competitively binding to the GR, thereby inhibiting the transcriptional activation of genes regulated by glucocorticoids.[1] The glucocorticoid receptor is a member of the nuclear receptor superfamily and, upon binding to a ligand like cortisol, translocates to the nucleus to regulate the expression of a wide array of genes involved in metabolism, inflammation, and cell proliferation.[2][3][4] In certain pathological conditions, such as some cancers, aberrant GR signaling can contribute to disease progression, making GR antagonists like this compound valuable therapeutic candidates.
These application notes provide detailed protocols for robust cell-based assays to quantify the antagonistic activity of this compound on the glucocorticoid receptor. The described methods include a luciferase reporter gene assay for high-throughput screening and a quantitative PCR (qPCR) assay to measure the modulation of endogenous GR target genes, offering a comprehensive approach to characterizing the pharmacological effects of this compound.
Data Presentation
Quantitative Analysis of this compound's Antagonistic Activity
The following table summarizes the dose-dependent inhibition of corticosterone-induced GR target gene expression by this compound in vivo, demonstrating its tissue-specific antagonistic effects.
| Target Gene | Tissue | This compound Dose (mg/kg/day) | Fold Change in Gene Expression (vs. Corticosterone alone) |
| Fkbp5 | Liver | 6 | Partial Inhibition |
| 20 | Complete Inhibition | ||
| 60 | Complete Inhibition | ||
| Gilz | Liver | 6 | Partial Inhibition |
| 20 | Complete Inhibition | ||
| 60 | Complete Inhibition | ||
| Sgk1 | Liver | 6 | Partial Inhibition |
| 20 | Complete Inhibition | ||
| 60 | Complete Inhibition | ||
| Mt2a | Liver | 6 | Partial Inhibition |
| 20 | Complete Inhibition | ||
| 60 | Complete Inhibition | ||
| Fkbp5 | Muscle | 60 | Partial Inhibition |
| Gilz | Muscle | 60 | Partial Inhibition |
| Fkbp5 | Brown Adipose Tissue (BAT) | 60 | Partial Inhibition |
| Gilz | Brown Adipose Tissue (BAT) | 60 | Partial Inhibition |
| Fkbp5 | White Adipose Tissue (WAT) | 60 | No Inhibition |
| Gilz | White Adipose Tissue (WAT) | 60 | No Inhibition |
| Fkbp5 | Hippocampus | 60 | No Inhibition |
| Gilz | Hippocampus | 60 | No Inhibition |
Data adapted from a study on the tissue-specific activity of CORT125281 (this compound).
Mandatory Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of Exicorilant in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exicorilant (CORT125281) is a selective glucocorticoid receptor (GR) antagonist being investigated for its potential therapeutic applications, particularly in oncology.[1] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its behavior in humans, designing effective dosing regimens, and ensuring its safety and efficacy. These application notes provide a summary of the available information on the preclinical pharmacokinetics of this compound, detailed protocols for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the glucocorticoid receptor.[1] Glucocorticoids, upon binding to the GR, induce a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the GR homodimer binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This can lead to the activation of pro-survival and anti-apoptotic pathways. By competitively binding to the GR, this compound prevents the binding of endogenous glucocorticoids like cortisol, thereby inhibiting GR-mediated gene transcription and its downstream effects.[1] This mechanism is particularly relevant in certain cancers where GR signaling can contribute to tumor growth and resistance to therapy.[2][3]
Data Presentation
While specific quantitative pharmacokinetic data for this compound in preclinical models is not publicly available in detail, this section provides template tables that outline the key parameters typically evaluated. These tables can be populated as data becomes available from internal or future studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents (Example Template)
| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (nghr/mL) | AUC (0-inf) (nghr/mL) | t½ (hr) | CL (mL/hr/kg) | Vd (L/kg) | F (%) |
| Mouse | CD-1 | e.g., 10 | PO | Data | Data | Data | Data | Data | Data | Data | Data |
| Mouse | CD-1 | e.g., 1 | IV | Data | Data | Data | Data | Data | Data | Data | N/A |
| Rat | Sprague-Dawley | e.g., 10 | PO | Data | Data | Data | Data | Data | Data | Data | Data |
| Rat | Sprague-Dawley | e.g., 1 | IV | Data | Data | Data | Data | Data | Data | Data | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; PO: Oral; IV: Intravenous.
Table 2: Tissue Distribution of this compound in Mice Following a Single Dose (Example Template)
| Tissue | Concentration at 1 hr (ng/g or ng/mL) | Concentration at 6 hr (ng/g or ng/mL) | Concentration at 24 hr (ng/g or ng/mL) | Tissue-to-Plasma Ratio (at Tmax) |
| Plasma | Data | Data | Data | 1.0 |
| Brain | Data | Data | Data | Data |
| Heart | Data | Data | Data | Data |
| Lungs | Data | Data | Data | Data |
| Liver | Data | Data | Data | Data |
| Kidneys | Data | Data | Data | Data |
| Spleen | Data | Data | Data | Data |
| Muscle | Data | Data | Data | Data |
| Adipose Tissue | Data | Data | Data | Data |
| Tumor | Data | Data | Data | Data |
Qualitative studies have indicated that this compound exhibits tissue-specific GR antagonism, with complete inhibition observed in the liver, partial blockade in muscle and brown adipose tissue, and no antagonism in white adipose tissue and the hippocampus in mice. This suggests that tissue distribution plays a role in its pharmacological activity, though it may not be the sole determinant.
Experimental Protocols
The following are detailed protocols for conducting key pharmacokinetic experiments with this compound in preclinical models.
Preclinical Pharmacokinetic Study Workflow
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) and intravenous (IV) administration in mice.
2. Materials:
-
This compound (pure compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing gavage needles (for PO)
-
Syringes and needles (for IV)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
3. Procedure: a. Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study. b. Dosing:
- Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.
- Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) via tail vein injection. c. Blood Sampling:
- Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predose (0 hr) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Use a sparse sampling design if necessary to minimize stress on individual animals. d. Plasma Preparation:
- Immediately place blood samples in EDTA-coated tubes and keep on ice.
- Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis. e. Bioanalysis:
- Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. f. Data Analysis:
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Tissue Distribution Study in Mice
1. Objective: To determine the distribution of this compound in various tissues following a single administration in mice.
2. Materials:
-
Same as Protocol 1
-
Surgical instruments for tissue dissection
-
Homogenizer
-
Phosphate-buffered saline (PBS)
3. Procedure: a. Dosing: Administer this compound to mice at a selected dose and route (e.g., 10 mg/kg PO). b. Tissue Collection:
- At predetermined time points (e.g., 1, 6, and 24 hours post-dose), euthanize a subset of animals (n=3-5 per time point).
- Perfuse the animals with cold PBS to remove blood from the tissues.
- Collect various tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, adipose tissue, and tumor if applicable).
- Rinse the tissues with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis. c. Tissue Homogenization:
- Thaw the tissue samples on ice.
- Add a known volume of PBS or another suitable buffer to each tissue sample.
- Homogenize the tissues using a mechanical homogenizer until a uniform consistency is achieved. d. Bioanalysis:
- Extract this compound from the tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
- Quantify the concentration of this compound in the tissue extracts using a validated LC-MS/MS method. e. Data Analysis:
- Calculate the concentration of this compound in each tissue (ng/g of tissue).
- Determine the tissue-to-plasma concentration ratios at different time points.
Protocol 3: In Vitro Plasma Protein Binding Assay
1. Objective: To determine the extent of this compound binding to plasma proteins from different species.
2. Materials:
-
This compound
-
Plasma from preclinical species (mouse, rat) and human
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration units
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Analytical equipment (LC-MS/MS)
3. Procedure: a. Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Spike the stock solution into plasma to achieve the desired final concentrations. b. Equilibrium Dialysis (RED method):
- Add the spiked plasma to the sample chamber of the RED device.
- Add PBS to the buffer chamber.
- Incubate the device at 37°C with gentle shaking for a specified period (e.g., 4-6 hours) to allow for equilibrium. c. Sample Analysis:
- After incubation, collect samples from both the plasma and buffer chambers.
- Determine the concentration of this compound in both fractions using LC-MS/MS. d. Data Analysis:
- Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
- Calculate the percentage of plasma protein binding: % Bound = (1 - fu) * 100.
Conclusion
The preclinical pharmacokinetic evaluation of this compound is a critical component of its development. While detailed quantitative data in the public domain is limited, the provided protocols offer a robust framework for conducting essential pharmacokinetic studies. The understanding of its mechanism as a GR antagonist, coupled with a thorough characterization of its ADME properties, will be instrumental in guiding its clinical development and optimizing its therapeutic potential. Researchers are encouraged to utilize these protocols and data templates to generate and organize crucial pharmacokinetic data for this promising therapeutic agent.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing of Exicorilant-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exicorilant (CORT125281) is a selective antagonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a crucial role in various physiological processes, including metabolism, inflammation, and cell proliferation.[1][2] Upon binding to its ligand, cortisol, the GR translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.[3] In certain pathological contexts, such as castration-resistant prostate cancer, GR signaling can be hijacked to promote tumor growth and resistance to therapy.[3]
This compound competitively binds to the GR, inhibiting its activation and subsequent downstream signaling pathways.[2] Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as the glucocorticoid receptor. By performing ChIP-seq on cells treated with this compound, researchers can elucidate the impact of this antagonist on GR's interaction with the chromatin, providing valuable insights into its mechanism of action and its effects on gene regulation.
These application notes provide a detailed protocol for performing ChIP-seq on this compound-treated cells, along with guidelines for data analysis and interpretation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid receptor signaling pathway and the experimental workflow for ChIP-seq of this compound-treated cells.
Figure 1: Glucocorticoid Receptor Signaling Pathway and Mechanism of this compound Action.
Figure 2: Experimental Workflow for ChIP-Sequencing of this compound-Treated Cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express the glucocorticoid receptor and exhibit a response to glucocorticoids. Examples include A549 (human lung carcinoma), MCF7 (human breast adenocarcinoma), or relevant prostate cancer cell lines for specific research questions.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Hormone Depletion: Prior to treatment, replace the standard culture medium with a medium containing charcoal-stripped FBS for 24-48 hours to deplete endogenous glucocorticoids.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO).
-
Glucocorticoid agonist (e.g., 100 nM Dexamethasone).
-
Glucocorticoid agonist + this compound (e.g., 100 nM Dexamethasone + 100 nM this compound).
-
This compound alone (e.g., 100 nM this compound).
-
-
Treatment Duration: Based on studies with other GR antagonists, a treatment duration of 60 minutes is a reasonable starting point. However, it is recommended to perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal treatment time for the specific cell line and experimental goals.
-
This compound Concentration: this compound has a reported Ki of 7 nM. A starting concentration of 100 nM is suggested based on similar studies with other GR antagonists. A dose-response experiment (e.g., 10 nM, 100 nM, 1 µM) is recommended to identify the optimal concentration that effectively antagonizes GR without causing significant off-target effects or cytotoxicity.
Chromatin Immunoprecipitation
This protocol is adapted from standard ChIP-seq protocols for transcription factors.
Materials:
-
Formaldehyde (37%)
-
Disuccinimidyl glutarate (DSG) (optional, for enhancing protein-protein cross-links)
-
Glycine
-
PBS (ice-cold)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitors
-
Anti-Glucocorticoid Receptor antibody (ChIP-grade)
-
IgG control antibody (isotype-matched)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
(Optional) For potentially transient interactions, consider a dual cross-linking approach. First, treat cells with 2 mM DSG in PBS for 45 minutes at room temperature.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and isolate the nuclei according to standard protocols.
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-GR antibody or an IgG control antibody overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin with NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA (a sample of sheared chromatin that did not undergo immunoprecipitation) using a commercial library preparation kit compatible with your sequencing platform.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries according to the manufacturer's instructions. A sequencing depth of 20-30 million reads per sample is generally recommended for transcription factor ChIP-seq.
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative parameters of the ChIP-seq experiment.
Table 1: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Number per IP | 1-10 x 10⁶ | Optimize based on GR expression level and antibody efficiency. |
| This compound Concentration | 10 nM - 1 µM (start with 100 nM) | Determine empirically through a dose-response experiment. |
| Treatment Duration | 30 - 120 minutes (start with 60 min) | Determine empirically through a time-course experiment. |
| Antibody Concentration | 1-5 µg per IP | Titrate to determine the optimal antibody concentration. |
| Sequencing Depth | 20-30 million reads per sample | May need to be increased for low-abundance factors. |
| Biological Replicates | Minimum of 2 | Essential for statistical analysis of differential binding. |
Table 2: Quality Control Metrics
| Metric | Acceptable Threshold | Description |
| Mapping Rate | > 80% | Percentage of reads that align to the reference genome. |
| Fraction of Reads in Peaks (FRiP) | > 1% | Percentage of mapped reads that fall into called peak regions. |
| Non-Redundant Fraction (NRF) | > 0.8 | A measure of library complexity; low values indicate PCR duplicates. |
| Cross-Correlation | Distinct peak at fragment length | Indicates good signal-to-noise ratio. |
Data Analysis Workflow
The following diagram outlines the key steps in the ChIP-seq data analysis pipeline.
Figure 3: ChIP-Seq Data Analysis Workflow.
Expected Outcomes:
-
Dexamethasone vs. Vehicle: An increase in the number and intensity of GR binding peaks is expected, indicating ligand-induced binding of GR to chromatin.
-
Dexamethasone + this compound vs. Dexamethasone: A significant reduction in the number and/or intensity of GR binding peaks is anticipated, demonstrating the antagonistic effect of this compound on GR's ability to bind to its target sites.
-
This compound alone vs. Vehicle: Minimal changes in GR binding are expected, as this compound is an antagonist and should not promote GR binding to DNA in the absence of an agonist.
By following these protocols and data analysis guidelines, researchers can effectively utilize ChIP-seq to investigate the genome-wide effects of this compound on glucocorticoid receptor binding and gain a deeper understanding of its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Exicorilant Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Exicorilant in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an orally available, selective glucocorticoid receptor (GR) antagonist.[1][2] It works by competitively binding to GRs, which inhibits the activation of GR-mediated pathways that can be involved in tumor cell proliferation and resistance to treatment.[1][2]
Q2: What is the reported solubility of this compound in DMSO? A2: The solubility of this compound in DMSO is reported to be as high as 250 mg/mL (424.05 mM). However, achieving this concentration may require techniques such as ultrasonication. It is also important to use newly opened, hygroscopic DMSO for the best results.
Q3: Why is using high-purity, anhydrous DMSO important for dissolving this compound? A3: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds. For compounds like this compound, using anhydrous (water-free), high-purity DMSO is critical to achieving the desired concentration and preventing precipitation.
Q4: What is the recommended storage procedure for this compound stock solutions in DMSO? A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound precipitation.
Q5: What concentration of DMSO is generally considered safe for use in cell culture experiments? A5: For most cell lines, a final DMSO concentration of 0.5% is widely used without significant cytotoxicity. Some robust cell lines can tolerate up to 1%, but primary cells are more sensitive and may require concentrations below 0.1%. It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line.
Troubleshooting Guide for this compound Solubility in DMSO
This guide addresses common issues encountered when preparing this compound solutions in DMSO.
Issue 1: this compound powder is not fully dissolving in DMSO at room temperature.
-
Possible Cause: Insufficient solvent energy or presence of compound aggregates.
-
Troubleshooting Steps:
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Apply Sonication: Place the vial in a sonicator bath for 10-15 minutes to break up aggregates.
-
Gentle Heating: Warm the solution in a water bath or heating block to 37°C. This can increase the solubility of many compounds. Avoid excessive heat to prevent potential degradation.
-
Issue 2: The this compound-DMSO solution appears cloudy or forms a precipitate after preparation.
-
Possible Cause: The DMSO may have absorbed water, reducing its solvating power.
-
Troubleshooting Steps:
-
Use Fresh, Anhydrous DMSO: Discard the current DMSO and use a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
Proper Storage: Ensure your DMSO is stored in a tightly sealed container in a dry environment to minimize water absorption.
-
Issue 3: this compound precipitates out of the DMSO stock solution upon storage at -20°C or -80°C.
-
Possible Cause: Introduction of water during handling or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Ensure Dry Conditions: When handling and aliquoting, work in a low-humidity environment to prevent moisture from condensing into the tubes.
-
Issue 4: When diluting the this compound-DMSO stock into aqueous media for experiments, the compound precipitates.
-
Possible Cause: this compound is poorly soluble in aqueous solutions, and the rapid change in solvent polarity causes it to crash out.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution.
-
Pre-spiking the Buffer: Add a small amount of DMSO to the aqueous buffer before adding the this compound stock to lessen the polarity shock.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. Always stay within the tolerated limits for your specific cells.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H23F4N7O3S | |
| Molecular Weight | 589.56 g/mol | |
| Mechanism of Action | Glucocorticoid Receptor (GR) Antagonist | |
| Ki | 7 nM |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In DMSO | -80°C | 6 months | |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Mass = 0.01 mol/L * 589.56 g/mol * Volume in L).
-
Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol 2: Dilution of this compound-DMSO Stock for Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture media with a final DMSO concentration of ≤ 0.5%.
-
Procedure:
-
Thaw a single-use aliquot of your this compound-DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture media if a large dilution factor is required.
-
Add the appropriate volume of the this compound stock (or intermediate dilution) to the final volume of cell culture media while gently vortexing.
-
Ensure the final concentration of DMSO does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Include a vehicle control in your experiment, which consists of cell culture media with the same final concentration of DMSO as your treated samples.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions in DMSO.
Caption: Simplified signaling pathway showing this compound's antagonism of the Glucocorticoid Receptor.
References
Technical Support Center: Optimizing Exicorilant Concentration for Glucocorticoid Receptor (GR) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Exicorilant concentration to achieve maximum glucocorticoid receptor (GR) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Glucocorticoid Receptor (GR)?
This compound (also known as CORT125281) is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1][2] It functions by competitively binding to GR, thereby preventing the receptor from being activated by its natural ligands, such as cortisol.[1] This inhibition blocks the downstream signaling pathways that are normally initiated by GR activation, which can include gene expression related to cell proliferation and survival in certain cancers.[1]
Q2: What is the binding affinity of this compound for the GR?
This compound exhibits a high binding affinity for the GR, with a reported Ki value of 7 nM.[2] The Ki, or inhibition constant, is a measure of the concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.
Q3: What is a good starting concentration range for this compound in in-vitro experiments?
Based on its high binding affinity (Ki = 7 nM), a good starting point for in-vitro experiments, such as cell-based assays, would be to test a concentration range that spans several orders of magnitude around the Ki value. A typical starting range could be from 1 nM to 10 µM. This allows for the determination of a full dose-response curve and calculation of key parameters like IC50 or EC50.
Q4: How can I determine the optimal this compound concentration for my specific cell line and experimental conditions?
The optimal concentration of this compound should be determined empirically for each specific cell line and experimental setup. A dose-response experiment is the most effective way to achieve this. By treating your cells with a serial dilution of this compound, you can generate a dose-response curve and calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low GR inhibition observed | 1. Incorrect this compound concentration: The concentration used may be too low to elicit a response. 2. Cell line sensitivity: The cell line may have low GR expression or be resistant to GR antagonism. 3. Assay issues: Problems with the assay itself, such as reagent degradation or incorrect protocol execution. 4. This compound degradation: Improper storage or handling of the this compound stock solution. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 nM to 100 µM). 2. Verify GR expression: Confirm GR expression in your cell line using techniques like Western blotting or qPCR. Consider using a different cell line with known GR expression as a positive control. 3. Include proper controls: Use a known GR agonist (e.g., dexamethasone) as a positive control for receptor activation and a vehicle control (e.g., DMSO) as a negative control. 4. Prepare fresh this compound solutions: Ensure this compound is stored correctly (powder at -20°C for up to 3 years) and prepare fresh dilutions from a new stock solution. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dispensing of cells, this compound, or assay reagents. 3. Edge effects: Evaporation or temperature gradients across the plate affecting cell growth and response. | 1. Ensure uniform cell suspension: Gently mix the cell suspension before and during plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile media or PBS. Ensure proper plate sealing and incubation conditions. |
| Unexpected cell toxicity | 1. High this compound concentration: The concentration used may be cytotoxic to the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to identify the maximum non-toxic concentration. 2. Maintain a low solvent concentration: Keep the final concentration of the solvent consistent across all wells and as low as possible (typically ≤ 0.5%). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 7 nM | Glucocorticoid Receptor (GR) |
Table 2: In Vivo Dosing of this compound in Mice
| Animal Model | Dosage | Administration | Outcome | Reference |
| HFD-fed C57BL/6J mice | 6, 20, 60 mg/kg/day | Orally mixed with food for 3 weeks | Dose-dependent reduction in body weight, fat mass, and plasma lipids. |
Table 3: Clinical Trial Dosing of this compound
| Clinical Trial Phase | Dosing Regimen | Combination Agent | Indication | Reference |
| Phase 1 | 80, 160, 240 mg once daily | Enzalutamide 160 mg once daily | Metastatic Castration-Resistant Prostate Cancer | |
| Phase 1/2 | 140, 180, 240, 280, 320 mg | Enzalutamide | Metastatic Castration-Resistant Prostate Cancer |
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the GR using a fluorescence polarization (FP) based assay.
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled glucocorticoid tracer for binding to the GR. When the tracer is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the free tracer tumbles more rapidly, leading to a lower polarization value.
Materials:
-
Glucocorticoid Receptor (GR) protein
-
Fluorescent glucocorticoid tracer (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., PBS with BSA and DTT)
-
This compound stock solution (in DMSO)
-
Reference compound (e.g., dexamethasone)
-
Low-volume, black, 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound: Create a concentration series in assay buffer, spanning a range around the expected Ki (e.g., 1 pM to 10 µM).
-
Prepare working solutions:
-
Fluorescent tracer: Dilute in assay buffer to a concentration at or below its Kd for the GR.
-
GR protein: Dilute in assay buffer to an empirically determined optimal concentration (typically in the low nM range).
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or reference compound to the wells.
-
Include "no competitor" control wells (assay buffer only) and "maximum competition" control wells (saturating concentration of a known unlabeled ligand).
-
-
Add fluorescent tracer: Dispense the tracer solution to all wells.
-
Initiate binding: Add the GR solution to all wells to start the reaction. Mix gently on a plate shaker for 1 minute.
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours or at 4°C for at least 4 hours.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization data against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the tracer concentration and Kd is the tracer's dissociation constant for GR.
-
Visualizations
Caption: Glucocorticoid Receptor signaling and this compound's mechanism of action.
Caption: Workflow for determining this compound's IC50 in a cell-based assay.
Caption: A logical approach to troubleshooting low GR inhibition results.
References
Exicorilant Technical Support Center: Mitigating Off-Target Effects in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting potential off-target effects of Exicorilant (also known as CORT125281) in cell line-based experiments. This compound is a potent and selective antagonist of the glucocorticoid receptor (GR), a key regulator of numerous physiological processes.[1] Understanding and controlling for off-target effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, selective glucocorticoid receptor (GR) antagonist.[1] It functions by competitively binding to the GR, thereby inhibiting the activation of GR-mediated gene expression pathways that can be involved in tumor cell proliferation and resistance to treatment.[1]
Q2: What are potential off-target effects of a glucocorticoid receptor antagonist like this compound?
A2: While this compound is designed for high selectivity, small molecules can sometimes interact with unintended targets. For GR antagonists, potential off-target effects could involve other members of the nuclear receptor superfamily due to structural similarities in their ligand-binding domains. For instance, the non-selective GR antagonist mifepristone (RU486) is also known to antagonize the progesterone receptor (PR) and the androgen receptor (AR).[2][3] However, studies have shown that this compound selectively inhibits GR transcriptional activity, with unaffected activity on the mineralocorticoid, progesterone, and androgen receptors.
Q3: How can I experimentally confirm that the observed phenotype in my cell line is due to on-target GR antagonism by this compound?
A3: To confirm on-target activity, you can perform several experiments:
-
Use a Structurally Unrelated GR Antagonist: If a different GR antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: Attempt to "rescue" the phenotype by overexpressing the glucocorticoid receptor. A successful rescue would indicate the effect is mediated through GR.
-
Gene Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the glucocorticoid receptor. If this compound no longer produces the phenotype in these modified cells, it confirms the effect is GR-dependent.
-
Monitor GR Target Gene Expression: Treat cells with a GR agonist (like dexamethasone) with and without this compound and measure the expression of known GR target genes (e.g., FKBP5, GILZ) using RT-qPCR. A reversal of the agonist-induced gene expression by this compound indicates on-target activity.
Q4: What are the first steps to take if I suspect off-target effects?
A4: If you suspect off-target effects, a systematic approach is recommended:
-
Perform a Dose-Response Analysis: Determine the concentration range where this compound exhibits its on-target effect without causing general cellular toxicity. Off-target effects are often more prominent at higher concentrations.
-
Conduct Cytotoxicity Assays: Use assays like MTT or CellTiter-Glo to determine the concentration at which this compound becomes toxic to your cell line. Ideally, your experimental concentrations should be well below the cytotoxic threshold.
-
Review the Literature: Check for any published data on the off-target profile of this compound or similar molecules.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: Off-target effects, experimental variability, or incorrect compound concentration.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure your this compound stock is not degraded and that the final concentration in your assay is accurate.
-
Perform a Dose-Response Curve: This will help identify the optimal concentration for on-target effects and reveal if the unexpected phenotype is concentration-dependent.
-
Use Control Compounds: Include a known GR agonist (e.g., dexamethasone) and a non-selective GR antagonist (e.g., mifepristone) to benchmark the response.
-
Assess Cell Health: High concentrations of any small molecule can induce stress responses. Perform a cell viability assay in parallel with your primary experiment.
-
Issue 2: Observed phenotype does not correlate with known GR signaling pathways.
-
Possible Cause: A novel GR-mediated pathway in your specific cell line or a genuine off-target effect.
-
Troubleshooting Steps:
-
Confirm GR Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to GR in your cells at the concentrations used.
-
Broad Off-Target Screening: If resources permit, consider a broad off-target screening panel (e.g., a kinase panel or a receptor binding panel) to identify potential unintended binding partners.
-
Use a GR Knockout/Knockdown Cell Line: As mentioned in the FAQs, this is a definitive way to distinguish between on-target and off-target effects.
-
Quantitative Data
While comprehensive public data on the off-target binding profile of this compound is limited, its high affinity for the glucocorticoid receptor has been established.
Table 1: On-Target Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System |
| Ki (inhibition constant) | <1 nM | Human GR binding assay |
| IC50 (half-maximal inhibitory concentration) | <15 nM | Human GR functional assay |
| IC50 vs. Cortisol (HEK293T cells) | 427 nM | HEK293T cells |
Data sourced from Corcept Therapeutics presentations and scientific publications.
Table 2: Representative Selectivity Profile of a Glucocorticoid Receptor Antagonist
Note: The following table is a template illustrating the type of data required for a comprehensive selectivity profile. Specific quantitative data for this compound against a broad panel of receptors is not currently publicly available. Studies have qualitatively shown its selectivity for GR over MR, PR, and AR.
| Target | Ki (nM) | Fold Selectivity vs. GR |
| Glucocorticoid Receptor (GR) | <1 | - |
| Mineralocorticoid Receptor (MR) | >1000 | >1000 |
| Progesterone Receptor (PR) | >1000 | >1000 |
| Androgen Receptor (AR) | >1000 | >1000 |
| Estrogen Receptor (ER) | >1000 | >1000 |
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to compete with a fluorescently labeled glucocorticoid for binding to the GR.
-
Principle: The binding of a small fluorescent tracer to the larger GR protein results in a high fluorescence polarization (FP) signal. A competitor compound that displaces the tracer will cause a decrease in the FP signal.
-
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 1 pM to 10 µM).
-
Prepare a working solution of a fluorescent glucocorticoid tracer (e.g., Fluormone™ GS Red) at a concentration at or below its Kd for GR.
-
Prepare a working solution of purified recombinant human GR in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the serially diluted this compound to the wells. Include "no competitor" and "maximum competition" (a saturating concentration of a known unlabeled ligand) controls.
-
Add the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding the GR solution to all wells.
-
Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the FP data against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the tracer concentration and Kd is its dissociation constant.
-
-
GR Nuclear Translocation Assay
This assay visualizes the ability of this compound to block agonist-induced translocation of the GR from the cytoplasm to the nucleus.
-
Principle: In its inactive state, GR resides in the cytoplasm. Upon agonist binding, it translocates to the nucleus. An antagonist will prevent this translocation.
-
Detailed Methodology:
-
Cell Culture:
-
Use a cell line stably expressing a fluorescently tagged GR (e.g., GFP-GR) or use immunofluorescence to detect the endogenous GR.
-
Plate the cells in a multi-well imaging plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Add a GR agonist (e.g., 100 nM dexamethasone) to stimulate GR translocation and incubate for an appropriate duration (e.g., 1-2 hours).
-
-
Cell Staining and Imaging:
-
Fix the cells with formaldehyde.
-
If using immunofluorescence, permeabilize the cells and incubate with a primary antibody against GR, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the GR signal in the nucleus and the cytoplasm for a large population of cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence. A successful antagonist will show a significant reduction in this ratio in the presence of an agonist compared to the agonist-only control.
-
-
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: An experimental workflow to characterize the on-target and off-target effects of this compound.
References
How to interpret unexpected results in Exicorilant experiments
Welcome to the technical support center for Exicorilant. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this selective Glucocorticoid Receptor (GR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CORT 125281) is an orally available, selective antagonist of the Glucocorticoid Receptor (GR).[1][2] Its primary mechanism of action is to competitively bind to GRs, which inhibits the activation of GR-mediated gene expression pathways that can be involved in tumor cell proliferation and resistance to treatment.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised.[2] Always refer to the manufacturer's specific instructions for the formulation you are using.
Q3: In which experimental models has this compound been tested?
A3: this compound has been evaluated in various preclinical and clinical settings. Preclinically, it has been shown to reverse corticosterone-mediated GR activity in murine brown adipocytes in vitro and reduce body weight and fat mass in high-fat diet-fed mice.[2] It has also been tested in prostate cancer xenograft models in combination with other therapies. Clinically, it has been investigated in Phase I/II trials for prostate cancer.
Q4: Can this compound exhibit partial agonist activity?
A4: While many GR antagonists can display some partial agonistic effects, this compound is designed as a full antagonist. However, unexpected agonist-like effects in a specific cell type or under certain experimental conditions could point to context-specific factors like coregulator protein expression. If you observe agonist activity, it is crucial to verify the experimental setup and consider the cellular context.
Troubleshooting Guides
Issue 1: Lack of Expected Antagonist Effect in In Vitro Assays
You are treating cells with a GR agonist (e.g., dexamethasone) and expect this compound to block the downstream effects (e.g., reporter gene expression, target gene regulation), but you observe no change or a minimal effect.
Troubleshooting Steps & Potential Causes:
-
Cellular GR Expression:
-
Question: Have you confirmed that your cell line expresses sufficient levels of the Glucocorticoid Receptor?
-
Action: Verify GR protein expression via Western Blot or mRNA levels by RT-qPCR. GR expression levels can vary significantly between cell lines and can be influenced by culture conditions.
-
-
This compound Concentration and Potency:
-
Question: Are you using an appropriate concentration range for this compound?
-
Action: Perform a dose-response curve to determine the IC50 in your specific assay. The reported Kᵢ value is 7 nM, but the effective concentration will depend on the assay conditions, including the concentration of the competing agonist.
-
-
Agonist Concentration:
-
Question: Is the concentration of the GR agonist (e.g., dexamethasone) too high?
-
Action: An excessively high concentration of the agonist can outcompete the antagonist. Try reducing the agonist concentration to a level that gives a submaximal response (e.g., EC80) to increase the sensitivity of the assay to antagonism.
-
-
Compound Stability and Handling:
-
Question: Has the this compound solution been stored correctly and is it freshly prepared?
-
Action: Improper storage can lead to compound degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Quantitative Data Summary: In Vitro Troubleshooting
| Parameter | Recommended Check | Rationale |
| GR Expression | Western Blot / RT-qPCR | Low or absent GR will nullify the effects of a GR antagonist. |
| This compound IC50 | Dose-response curve (1 nM - 10 µM) | Establishes the effective concentration in your specific cell system. |
| Agonist Concentration | Titrate agonist to EC50-EC80 | High agonist levels can mask the antagonist's effect. |
| Compound Integrity | Use fresh dilutions | Ensures compound has not degraded during storage or handling. |
Issue 2: High Variability or Inconsistent Results in In Vivo Studies
You are administering this compound to animal models and observing high variability in outcomes such as tumor growth, body weight, or plasma biomarkers between subjects.
Troubleshooting Steps & Potential Causes:
-
Drug Formulation and Administration:
-
Question: Is the this compound formulation homogenous and is the administration route consistent?
-
Action: Ensure the compound is fully solubilized or evenly suspended in the vehicle. For oral administration, ensure accurate dosing for each animal. In studies with mice, this compound has been mixed with food for daily administration.
-
-
Pharmacokinetics and Dosing Regimen:
-
Question: Is the dosing frequency appropriate for the half-life of this compound in your animal model?
-
Action: Review available pharmacokinetic data. Inconsistent trough levels of the drug can lead to variable GR antagonism. Clinical studies have explored both once-daily (QD) and twice-daily (BID) dosing.
-
-
HPA Axis Feedback Loop:
-
Question: Could the observed variability be due to individual differences in the Hypothalamic-Pituitary-Adrenal (HPA) axis response?
-
Action: While this compound is reported to not significantly alter cortisol and ACTH levels, unlike non-selective antagonists, individual stress levels or underlying HPA axis differences in animals could contribute to variability. Monitor corticosterone levels if significant variability is observed.
-
-
Underlying Biological Variation:
-
Question: Have you accounted for biological variables such as age, sex, and circadian rhythm?
-
Action: Glucocorticoid signaling is inherently linked to the circadian rhythm. Standardize the timing of drug administration and sample collection to minimize this source of variability.
-
Experimental Protocols
Protocol 1: GR-Mediated Reporter Gene Assay
This protocol is designed to quantify the antagonist activity of this compound against a GR agonist in a cell-based reporter assay.
-
Cell Seeding: Plate a cell line known to express GR (e.g., A549, HEK293) stably transfected with a GR-responsive reporter construct (e.g., MMTV-luciferase) in a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a fixed concentration of a GR agonist (e.g., dexamethasone) at its approximate EC80 value.
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the this compound dilutions to the wells. Incubate for 1-2 hours. This pre-incubation allows the antagonist to occupy the receptors.
-
Add the GR agonist to the wells (except for the negative control wells) and incubate for an additional 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable luciferase lysis buffer.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to a vehicle control and plot the luminescence signal against the log of this compound concentration to calculate the IC50 value.
Protocol 2: Western Blot for GR Downstream Target
This protocol verifies if this compound can block the agonist-induced regulation of a known GR target protein.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with:
-
Vehicle control
-
GR agonist (e.g., dexamethasone)
-
This compound alone
-
This compound (pre-incubated for 1 hour) + GR agonist
-
-
Protein Extraction: After the desired treatment period (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a known GR target gene (e.g., FKBP5, GILZ) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling and Experimental Workflows
Caption: Glucocorticoid Receptor signaling and this compound's mechanism of action.
Caption: Workflow for troubleshooting lack of efficacy in in vitro experiments.
Caption: Decision logic for addressing high variability in animal studies.
References
Technical Support Center: Enhancing the Oral Bioavailability of Exicorilant
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Exicorilant. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this selective glucocorticoid receptor (GR) antagonist.[1][2][3][4][5]
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as CORT 125281) is an orally available, selective glucocorticoid receptor (GR) antagonist with potential applications in various therapeutic areas, including oncology. Like many small molecule drugs, its effectiveness can be limited by poor oral bioavailability, which is the fraction of an orally administered dose that reaches systemic circulation. Challenges with oral bioavailability can stem from poor aqueous solubility and/or inadequate intestinal permeability.
Q2: What are the known physicochemical properties of this compound relevant to its oral absorption?
A2: While comprehensive public data is limited, available information suggests this compound is a poorly soluble compound. Key reported properties are summarized in the table below. This information is crucial for selecting an appropriate bioavailability enhancement strategy.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 589.6 g/mol | Within the range suitable for oral absorption. |
| logP (calculated) | 3.5 | Indicates moderate lipophilicity, which can favor membrane permeation but may also contribute to poor aqueous solubility. |
| Solubility | Soluble in DMSO (250 mg/mL); ≥ 2.08 mg/mL in specific in vivo solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). | High solubility in organic solvents but likely poor solubility in aqueous media, a common characteristic of BCS Class II or IV compounds. |
Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
A3: Based on its poor aqueous solubility, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. A definitive classification would require experimental determination of its aqueous solubility over a pH range of 1.2-6.8 and its intestinal permeability. The choice of bioavailability enhancement strategy will largely depend on its BCS class.
II. Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
Problem 1: Low and Variable Results in In Vitro Dissolution Studies
Possible Cause 1: Agglomeration of drug particles.
-
Troubleshooting Tip: Consider particle size reduction techniques such as micronization or the formulation of nanosuspensions to increase the surface area available for dissolution.
Possible Cause 2: Inadequate wetting of the drug substance.
-
Troubleshooting Tip: Incorporate surfactants or hydrophilic polymers into the formulation to improve the wettability of this compound.
Possible Cause 3: Use of a non-biorelevant dissolution medium.
-
Troubleshooting Tip: Employ biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states, respectively.
Problem 2: Poor Permeability Observed in Caco-2 Assays
Possible Cause 1: The compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Troubleshooting Tip: Conduct bidirectional Caco-2 permeability assays (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux. Consider co-administration with a known P-gp inhibitor in subsequent experiments to confirm this.
Possible Cause 2: Low intrinsic permeability of the compound.
-
Troubleshooting Tip: If efflux is not the issue, focus on formulation strategies that can enhance membrane transport, such as the use of permeation enhancers or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
Problem 3: Inconsistent Pharmacokinetic Data in Animal Studies
Possible Cause 1: Formulation instability in the gastrointestinal tract.
-
Troubleshooting Tip: Evaluate the stability of your formulation under simulated gastric and intestinal conditions (pH, enzymes). For amorphous solid dispersions, ensure the polymer effectively prevents recrystallization of this compound.
Possible Cause 2: Significant first-pass metabolism.
-
Troubleshooting Tip: Compare the pharmacokinetic profiles following oral and intravenous administration to determine the absolute bioavailability and assess the extent of first-pass metabolism. If first-pass metabolism is high, strategies to bypass the liver (e.g., lymphatic transport via lipid-based formulations) could be explored.
III. Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound.
A. Formulation Development Strategies
Objective: To enhance the dissolution rate and apparent solubility of this compound by converting its crystalline form to a more soluble amorphous state within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the prepared ASD for its amorphous nature (using techniques like PXRD and DSC) and dissolution performance.
Objective: To increase the dissolution velocity of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or a similar high-energy mill
-
Purified water
Protocol:
-
Prepare an aqueous solution of the selected stabilizer.
-
Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Mill the suspension at a specified speed and for a defined duration. The milling time will need to be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
B. In Vitro Evaluation
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, providing an initial indication of its transcellular absorption potential.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (ensure the final DMSO concentration is low, typically <1%).
-
Add the donor solution to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Objective: To evaluate the transport of this compound across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium and can indicate both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.
-
For an apical-to-basolateral (A-B) permeability study, add the this compound solution in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
For a basolateral-to-apical (B-A) permeability study, reverse the donor and receiver chambers.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
C. In Vivo Evaluation
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of an this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound formulation for oral administration
-
Vehicle for intravenous administration (e.g., a solution containing DMSO, PEG300, and saline)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Fast the animals overnight before dosing but allow free access to water.
-
Administer a single dose of this compound to each group (e.g., 2 mg/kg for IV and 10 mg/kg for PO).
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for improving this compound's oral bioavailability.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. corcept.com [corcept.com]
- 4. This compound | C26H23F4N7O3S | CID 118092367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Technical Support Center: Troubleshooting No Response to Exicorilant in Cell Viability Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Exicorilant in cell viability assays and are not observing the expected cellular response. This document provides a structured approach to troubleshooting, from verifying the experimental setup to considering the specific mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing any effect of this compound in my cell viability assay (e.g., MTT, MTS, CellTiter-Glo). What are the most critical initial checks?
A: When a compound shows no activity, it is crucial to first validate the core components of the experiment.
-
Confirm Glucocorticoid Receptor (GR) Expression: this compound is a selective glucocorticoid receptor (GR) antagonist.[1][2][3] Its primary mechanism involves inhibiting GR-mediated signaling. If your cell line does not express GR at a sufficient level, no effect will be observed. You can verify GR expression using methods like Western Blot or qPCR.
-
Validate Positive and Negative Controls: Ensure your positive control (a known cytotoxic agent) is inducing cell death and your negative/vehicle control (e.g., DMSO) is showing no toxicity. If the positive control fails, it may indicate a problem with the assay reagent or the general health of the cells.[4]
-
Check Compound Integrity and Solubility: Confirm that the this compound stock is properly stored and has not degraded. When diluted in culture medium, visually inspect the wells under a microscope for any signs of precipitation, as poor solubility can prevent the compound from interacting with the cells.[5]
Q2: How does this compound's mechanism of action influence the experimental design for a viability assay?
A: this compound functions by blocking the glucocorticoid receptor, thereby inhibiting the proliferative and anti-apoptotic pathways that are activated by glucocorticoids. This mechanism has several implications for your assay design:
-
Cytostatic vs. Cytotoxic Effects: this compound may be cytostatic (slowing or stopping cell proliferation) rather than directly cytotoxic (killing cells). Standard viability assays that measure metabolic activity might not show a strong signal reduction if cells are merely arrested.
-
Dependence on GR Ligands: The effect of a GR antagonist is most pronounced when the GR pathway is active. Consider if your culture medium (especially the serum) contains glucocorticoids that activate the receptor. In some experimental contexts, you may need to add a GR agonist like dexamethasone to stimulate the pathway that this compound is intended to block.
-
Incubation Time: Effects mediated by changes in gene transcription and protein expression often require longer incubation periods to manifest. A standard 24-hour assay may be too short. Consider extending the treatment duration to 48, 72, or even 96 hours to observe an effect on cell proliferation.
Q3: My controls are working, but this compound still shows no effect. Could my cell line be resistant?
A: Yes, cellular resistance is a significant possibility. Beyond the primary requirement of GR expression, other factors can contribute to a lack of response:
-
Redundant Survival Pathways: The cell line may rely on alternative signaling pathways for survival and proliferation that are independent of GR signaling.
-
Drug Efflux Pumps: Overexpression of membrane transporters like P-glycoprotein (MDR1) can actively pump the compound out of the cell, preventing it from reaching its intracellular target.
-
Low Passage vs. High Passage Cells: Cell characteristics can change over time in culture. Using cells at a consistent and low passage number is recommended to ensure reproducibility.
Q4: What are the common pitfalls related to assay procedure and data interpretation?
A: Several procedural issues can lead to a false negative result:
-
Incorrect Cell Seeding Density: If cells are seeded too densely, they may become confluent and enter a state of growth arrest before the compound has had time to exert its effect. Conversely, if seeded too sparsely, they may not proliferate well, masking any anti-proliferative effects.
-
"Edge Effects" in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of the compound and affect cell growth. It is good practice to fill these outer wells with sterile PBS or medium and not use them for experimental data.
-
Compound Interference with Assay Reagents: Some compounds can directly interact with assay chemistry. For example, a reducing agent could react with tetrazolium dyes (MTT, MTS), leading to a false signal. While this is less common for a "no response" issue, it's a critical consideration in drug screening.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended actions to resolve them.
| Problem | Potential Cause | Recommended Solution(s) |
| No response at any concentration | 1. Cell line lacks the target (GR). | - Confirm GR protein expression via Western Blot or mRNA levels via qPCR.- Choose a cell line known to be GR-positive and responsive to glucocorticoids. |
| 2. Inactive or degraded this compound. | - Prepare a fresh stock solution from powder.- Verify proper storage conditions (e.g., -20°C or -80°C in a suitable solvent like DMSO). | |
| 3. Insufficient incubation time. | - Extend the compound incubation period to 48, 72, or 96 hours to allow for effects on gene expression and cell cycle progression. | |
| 4. Inappropriate assay for the mechanism. | - Use an assay that directly measures proliferation (e.g., BrdU or EdU incorporation) or apoptosis (e.g., Caspase-Glo, Annexin V staining) instead of a general metabolic assay. | |
| High Variability Between Replicates | 1. Uneven cell seeding. | - Ensure a homogenous single-cell suspension before plating.- After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| 2. Edge effects. | - Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or media instead. | |
| 3. Compound precipitation. | - Visually inspect wells under a microscope for precipitate.- Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic (typically <0.5%). | |
| Positive Control Shows No Effect | 1. Degraded positive control compound. | - Prepare a fresh dilution of your positive control (e.g., staurosporine, doxorubicin). |
| 2. Assay reagent or kit failure. | - Check the expiration date of the assay reagents.- Run a test plate with varying cell numbers to ensure the signal is linear and responsive. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol outlines the key steps for performing a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Also, prepare vehicle control (medium with the same final concentration of DMSO) and positive control wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound or controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Mix thoroughly by pipetting or using a plate shaker.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Visualizations
Signaling Pathway and Troubleshooting Workflow
Caption: Simplified signaling pathway of the Glucocorticoid Receptor (GR) and the antagonistic action of this compound.
References
Technical Support Center: Exicorilant and Glucocorticoid Receptor (GR) Target Gene Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results while studying Glucocorticoid Receptor (GR) target gene modulation with Exicorilant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1] Its primary mechanism of action is to competitively bind to the GR, thereby inhibiting the activation of GR-mediated gene expression pathways that can be associated with tumor cell proliferation and resistance to treatment.[1][2]
Q2: How does this compound differ from non-selective GR antagonists like mifepristone?
Unlike non-selective antagonists, this compound is designed for greater selectivity for the GR. This selectivity can be advantageous in research and clinical settings by minimizing off-target effects.
Q3: What are the known effects of this compound on GR target genes?
Studies have shown that this compound can modulate the expression of GR target genes. For instance, in some contexts, it has been observed to reverse the effects of GR activation on gene expression.[3] The specific genes modulated can be cell-type and context-dependent.
Q4: Can this compound treatment affect endogenous cortisol levels?
A key characteristic of this compound is its ability to antagonize the GR without significantly altering circulating cortisol or adrenocorticotropic hormone (ACTH) levels. This is a notable difference from some other GR antagonists.
Troubleshooting Guides for Inconsistent Results
Inconsistent modulation of GR target genes when using this compound can arise from a variety of factors, ranging from the inherent complexity of GR signaling to technical variability in experimental assays. This guide provides a structured approach to troubleshooting these issues.
Section 1: Understanding the Glucocorticoid Receptor Signaling Pathway
The GR signaling pathway is complex, with multiple points of regulation that can contribute to experimental variability.
-
Ligand Binding and Receptor Translocation: In its inactive state, GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to a ligand (like cortisol), the GR dissociates, dimerizes, and translocates to the nucleus.[4]
-
Gene Transcription Modulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. GR can also influence gene expression through protein-protein interactions with other transcription factors.
-
Selective Modulation by this compound: this compound, as a selective GR modulator, introduces another layer of complexity. Its effects can be partial or gene-specific, leading to a unique transcriptional profile compared to full agonists or antagonists.
Diagram: Simplified Glucocorticoid Receptor (GR) Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer Progressing on Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a glucocorticoid receptor (GR) activity signature using selective GR antagonism in ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Exicorilant dose-response curve optimization for IC50 calculation
Technical Support Center: Exicorilant Dose-Response Optimization
This guide provides technical support for researchers and scientists optimizing dose-response curves for the selective glucocorticoid receptor (GR) antagonist, this compound, to ensure accurate IC50 calculation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1][2] It competitively binds to GRs, which prevents the receptor from being activated by agonists like cortisol or dexamethasone. This inhibition blocks the subsequent translocation of the GR to the nucleus and prevents the activation of GR-mediated gene expression, which can be associated with tumor cell proliferation and resistance to treatment in certain cancers.[1][3]
Q2: How do I select the optimal concentration range for an this compound dose-response curve?
A2: To determine the optimal range, a preliminary range-finding experiment is recommended. Based on its known potency (Ki of ~7 nM), a good starting point is a wide concentration range spanning several orders of magnitude around this value.[2] We suggest a 9-point dilution series spanning from 1 nM to 10 µM. This wide range helps ensure that you capture the full sigmoidal curve, including the top and bottom plateaus, which are essential for accurate IC50 calculation.
Q3: What concentration of the GR agonist (e.g., dexamethasone) should I use to stimulate the cells?
A3: The agonist concentration should be sub-maximal to allow for competitive inhibition by this compound. A common practice is to use a concentration that elicits 70-85% of the maximum response (EC70-EC85). For dexamethasone in a GR reporter assay, this typically falls in the range of 0.4 to 1.4 nM. It is crucial to first perform a dose-response experiment with the agonist alone to determine its EC50 and EC80 values in your specific cell system.
Q4: What cell system is appropriate for an this compound IC50 assay?
A4: A human cell line, such as HEK293, engineered to express the human glucocorticoid receptor and a GR-responsive reporter gene is ideal. A common reporter system is a luciferase gene under the control of a promoter containing glucocorticoid response elements (GREs). When a GR agonist is added, the receptor activates transcription, leading to luciferase production and a measurable light signal. This compound's ability to inhibit this signal is then quantified.
Q5: How should I prepare the serial dilutions for the dose-response curve?
A5: Serial dilutions should be prepared carefully to minimize errors. It is advisable to prepare intermediate stock solutions in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the assay wells should not exceed 0.4%. A 3-fold or 1:2 serial dilution series is common.
Experimental Protocol: GR Antagonist Reporter Assay
This protocol outlines a typical workflow for determining the IC50 of this compound using a luciferase-based reporter gene assay.
1. Cell Seeding:
-
Culture HEK293F-GRE cells (or equivalent) to a logarithmic growth phase.
-
Create a single-cell suspension and determine cell viability and density.
-
Seed the cells into a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 22,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight (approx. 18 hours) at 37°C and 5% CO₂.
2. Compound Preparation:
-
Prepare a 2x concentrated serial dilution series of this compound in culture medium.
-
Prepare a 2x concentrated solution of the GR agonist (e.g., Dexamethasone) at its predetermined EC80 concentration.
-
Prepare a "vehicle only" control containing the same final concentration of solvent (e.g., 0.4% DMSO) as the test wells.
3. Cell Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add 100 µL of the appropriate 2x this compound dilutions and controls to the wells.
-
Immediately add 100 µL of the 2x agonist solution to all wells except the "no agonist" control wells. This results in a final 1x concentration for all compounds.
-
Incubate the plate for a specified time (e.g., 18-24 hours) at 37°C and 5% CO₂.
4. Luciferase Assay and Data Acquisition:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Following the manufacturer's instructions, add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Subtract the average background signal (from "vehicle only" wells) from all other measurements.
-
Normalize the data by setting the signal from the "agonist only" wells as 100% activity and the "no agonist" wells as 0% activity.
-
Plot the normalized response (% inhibition) against the log-transformed concentrations of this compound.
-
Fit the data to a four-parameter logistic (variable slope) nonlinear regression model to determine the IC50 value.
Table 1: Example Reagent Concentrations for Assay
| Reagent | Stock Concentration | 2x Working Concentration | Final (1x) Assay Concentration |
|---|---|---|---|
| Dexamethasone (Agonist) | 3 µM | 1.6 nM (approx. 2x EC80) | 0.8 nM (approx. EC80) |
| This compound (Antagonist) | 10 mM in DMSO | 20 µM - 2 nM series | 10 µM - 1 nM series |
| DMSO (Vehicle) | 100% | 0.8% | ≤ 0.4% |
Table 2: Example 1:2 Serial Dilution Scheme for this compound
| Step | This compound Stock (20 µM) | Diluent (Culture Medium) | Final 2x Concentration |
|---|---|---|---|
| 1 | 100 µL | 0 µL | 20 µM |
| 2 | 50 µL of Step 1 | 50 µL | 10 µM |
| 3 | 50 µL of Step 2 | 50 µL | 5 µM |
| 4 | 50 µL of Step 3 | 50 µL | 2.5 µM |
| 5 | ... (continue for 9 points) | ... | ... |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent Cell Seeding: Cells were not evenly distributed during plating.
-
Pipetting Errors: Inaccurate liquid handling during reagent addition.
-
Edge Effects: Evaporation from wells on the perimeter of the plate.
-
-
Solutions:
-
Cell Seeding: Gently mix the cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.
-
Pipetting: Use calibrated pipettes, pre-wet the tips, and use a multichannel pipette for consistency. Prepare a master mix of reagents where possible.
-
Edge Effects: Avoid using the outer rows and columns for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Issue 2: The dose-response curve is flat or shows no inhibition.
-
Possible Causes:
-
Inactive Compound: this compound may have degraded.
-
Incorrect Agonist Concentration: The agonist concentration may be too high, preventing effective competition.
-
Low Cell Viability: Cells may not be healthy enough to respond.
-
-
Solutions:
-
Compound Integrity: Use a fresh stock of this compound and verify its concentration.
-
Agonist Concentration: Re-run the agonist dose-response curve to confirm the EC80. Try a lower agonist concentration (e.g., EC50).
-
Cell Health: Check cell viability before seeding using a method like trypan blue exclusion. Use cells from a lower passage number.
-
Issue 3: The IC50 value is not reproducible between experiments.
-
Possible Causes:
-
Variable Assay Conditions: Inconsistent incubation times, temperatures, or cell passage numbers.
-
Reagent Variability: Using different batches of reagents (e.g., FBS, media) can alter cell response.
-
Curve Fitting Issues: An incomplete curve (missing top or bottom plateau) can lead to inaccurate IC50 calculation.
-
-
Solutions:
-
Standardize Protocol: Strictly adhere to a standardized protocol, including cell passage number, seeding density, and incubation times.
-
Reagent Consistency: Use the same lot of critical reagents for a set of comparative experiments.
-
Optimize Concentration Range: Adjust the this compound concentration range to ensure the full sigmoidal curve is captured. If necessary, constrain the top and bottom of the curve to 0% and 100% during analysis, assuming your controls are reliable.
-
Table 3: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| High Standard Deviation | Inconsistent cell seeding, pipetting error, edge effects. | Improve plating technique, calibrate pipettes, avoid outer wells. |
| No Inhibition (Flat Curve) | Degraded antagonist, excessive agonist, poor cell health. | Use fresh compound, re-optimize agonist concentration, check cell viability. |
| Inconsistent IC50 | Variable assay conditions, reagent inconsistency, poor curve fit. | Standardize protocol, use consistent reagent lots, ensure full curve capture. |
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound in a reporter assay.
Caption: Troubleshooting decision tree for inconsistent this compound IC50 values.
References
Technical Support Center: Exicorilant Stability and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of Exicorilant during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. These conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: What potential chemical degradation pathways should I be aware of for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its chemical structure which includes a sulfonamide and a trifluoromethyl group, several potential degradation pathways can be inferred. The sulfonamide group can be susceptible to cleavage of the S-N bond or modifications to the associated amine group.[1][2] The trifluoromethyl group is generally stable, but photochemical degradation could be a possibility under light exposure.
Q3: What are the initial signs of this compound degradation?
A3: The first indications of degradation are often visual. These can include a change in the color or appearance of the solid powder, or the formation of a precipitate in a solution.[3][4] A loss of potency, as determined by analytical methods such as HPLC, is a definitive sign of degradation.
Q4: How can I prevent the oxidation of this compound during storage?
A4: To minimize oxidation, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen. Additionally, storing the compound in tightly sealed containers at recommended low temperatures will help reduce the rate of oxidative degradation.[3]
Troubleshooting Guides
Issue 1: Observation of Color Change in Solid this compound
Question: The this compound powder, which was initially a light yellow to yellow solid, has developed a brownish tint after several months of storage. What could be the cause and how should I proceed?
Answer: A color change in the solid compound can be an indicator of chemical degradation, potentially due to oxidation or exposure to light. Here is a step-by-step guide to troubleshoot this issue:
-
Review Storage Conditions: Immediately verify that the storage conditions align with the recommendations in the table above. Ensure the container is properly sealed and was not inadvertently exposed to light or elevated temperatures.
-
Perform Purity Analysis: It is crucial to assess the purity of the compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to check for the presence of degradation products.
-
Evaluate Impact on Experiments: If degradation is confirmed, the material should not be used for critical experiments where precise concentration and purity are essential. The presence of impurities could lead to erroneous and irreproducible results.
-
Future Prevention: For future long-term storage, ensure the compound is stored in an amber vial or a light-blocking container and consider flushing the container with an inert gas before sealing.
Issue 2: Precipitation of this compound in a Stock Solution
Question: I prepared a stock solution of this compound in DMSO, and after storing it at -20°C, I noticed the formation of a precipitate. What should I do?
Answer: Precipitation of a compound from a stock solution upon cold storage is a common issue and can be due to several factors including concentration and the solubility of the compound at low temperatures.
-
Gentle Warming: Before use, allow the vial to warm to room temperature. Gentle agitation or sonication can help redissolve the precipitate.
-
Visual Confirmation: Visually inspect the solution to ensure that the precipitate has completely redissolved before using it in an experiment.
-
Solubility Check: The concentration of your stock solution may be too high for stable storage at -20°C. You may need to prepare a more dilute stock solution for long-term cold storage.
-
Fresh Preparation: The most reliable approach is to prepare fresh solutions from solid this compound before each experiment, especially for sensitive assays.
Issue 3: Loss of Potency in Experimental Assays
Question: My recent experiments using a stored batch of this compound are showing a reduced effect compared to when the compound was new. How can I troubleshoot this?
Answer: A loss of potency is a strong indicator of chemical degradation. The following workflow can help you address this issue:
-
Quantitative Analysis: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration and purity of your this compound stock. Compare this with the analysis of a fresh sample, if available.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light to accelerate degradation and identify the resulting impurities.
-
Review Handling Procedures: Ensure that the handling of the compound and its solutions minimizes exposure to conditions that could promote degradation, such as frequent freeze-thaw cycles or prolonged exposure to ambient light and temperature.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use high-purity, dry solvents. Prepare fresh solutions when possible. |
| -20°C | 1 month | Prone to faster degradation compared to -80°C. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method that can be adapted to analyze this compound and its potential degradation products. Method development and validation are crucial for accurate stability assessment.
-
Objective: To separate this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 30 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 50 µg/mL with the mobile phase.
-
Sample Preparation: Prepare samples of stored this compound (solid or solution) at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a wavelength around the absorbance maximum of this compound).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak in the sample chromatogram compared to the standard indicates degradation.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes a typical forced degradation study to identify potential degradation pathways and products.
-
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep solid this compound in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described in Protocol 1.
-
Visualizations
References
- 1. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 4. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Efficacy of Exicorilant Versus Non-Selective GR Antagonists Like Mifepristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of exicorilant, a selective glucocorticoid receptor (GR) antagonist, and mifepristone, a non-selective GR and progesterone receptor (PR) antagonist. The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action and therapeutic applications.
Executive Summary
This compound and mifepristone both function by antagonizing the glucocorticoid receptor, thereby inhibiting the downstream effects of cortisol. The primary distinction lies in their selectivity. This compound is a selective GR modulator, whereas mifepristone also exhibits potent antagonism at the progesterone receptor. This difference in selectivity has significant implications for their clinical efficacy and adverse effect profiles. While mifepristone is an established treatment for hyperglycemia associated with Cushing's syndrome, this compound has been primarily investigated in the context of oncology, specifically in combination with other cancer therapies. Direct head-to-head clinical trials in the same indication are not available; therefore, this comparison draws upon data from separate clinical and preclinical investigations.
Mechanism of Action
Both this compound and mifepristone are competitive antagonists of the glucocorticoid receptor.[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to its ligand, cortisol, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes.
Mifepristone, at high doses, blocks the binding of cortisol to the GR, preventing this signaling cascade.[2][3] However, it also potently antagonizes the progesterone receptor, which is responsible for some of its significant side effects.[3][4] this compound, on the other hand, is designed to be a selective antagonist of the GR, with minimal activity at other steroid receptors.
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Antagonist Action.
Preclinical Comparative Efficacy Data
A study in a rodent model of glucocorticoid-induced rapid-onset diabetes provides the most direct comparison of a selective GR antagonist (C113176, a compound from the same class as this compound) and the non-selective antagonist mifepristone.
Table 1: Preclinical Efficacy in a Rodent Model of Glucocorticoid-Induced Diabetes
| Parameter | Control | Glucocorticoid-Induced Diabetes (Vehicle) | Mifepristone (80 mg/kg/day) | C113176 (Selective GR Antagonist) (80 mg/kg/day) |
| Fasting Glycemia (mM) | ~6.0 | >20 | 6.2 ± 0.1 | 8.8 ± 1.6 |
| Glucose Intolerance | Normal | Impaired | Normalized | Improved |
| Acute Insulin Response | Normal | Impaired | Improved | Improved |
| Peripheral Insulin Resistance | Normal | Increased | Normalized | Attenuated |
Experimental Protocol: Rodent Model of Glucocorticoid-Induced Diabetes
-
Subjects: Male Sprague-Dawley rats (approximately six weeks of age).
-
Induction of Diabetes: Animals were placed on a high-fat diet (60%) and surgically implanted with pellets containing corticosterone (400 mg/rat) to induce a state of hypercortisolism and subsequent diabetes. Control animals received wax pellets.
-
Treatment: Two days after surgery, animals were divided into treatment groups and received either the vehicle, mifepristone (80 mg/kg/day), or the selective GR antagonist C113176 (80 mg/kg/day) for 14 days.
-
Outcome Measures: Fasting glycemia, glucose tolerance (oral glucose tolerance test), acute insulin response, and peripheral insulin resistance (homeostatic model assessment of insulin resistance - HOMA-IR) were assessed.
Clinical Efficacy Data
Direct comparative clinical trials between this compound and mifepristone have not been conducted. The available clinical data for each compound are in different disease contexts.
Mifepristone in Cushing's Syndrome
Mifepristone is approved for the treatment of hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing's syndrome. The pivotal SEISMIC (Study of the Efficacy and Safety of Mifepristone in the Treatment of Endogenous Cushing Syndrome) trial demonstrated its efficacy.
Table 2: Key Efficacy Outcomes from the SEISMIC Trial of Mifepristone in Cushing's Syndrome
| Parameter | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | P-value |
| Glycated Hemoglobin (HbA1c) (%) | 7.43 ± 1.52 | 6.29 ± 0.99 | < 0.001 |
| Fasting Plasma Glucose (mg/dL) | 149.0 ± 75.7 | 104.7 ± 37.5 | < 0.03 |
| Weight Change (%) | N/A | -5.7 ± 7.4 | < 0.001 |
| Diastolic Blood Pressure (mmHg) (in hypertensive cohort) | N/A | 38% of patients showed a response | < 0.05 |
| Overall Clinical Improvement | N/A | 87% of patients | < 0.0001 |
Experimental Protocol: SEISMIC Trial
-
Study Design: A 24-week, multicenter, open-label trial.
-
Participants: 50 adults with endogenous Cushing's syndrome and associated type 2 diabetes mellitus/impaired glucose tolerance or hypertension.
-
Intervention: Mifepristone administered at a starting dose of 300 mg daily, with titration up to 1200 mg daily based on clinical response and tolerability.
-
Primary Outcome Measures: Change in area under the curve for glucose on a 2-hour oral glucose tolerance test for the diabetes cohort and change in diastolic blood pressure for the hypertension cohort.
-
Secondary Outcome Measures: Changes in weight, waist circumference, insulin resistance, and overall clinical status.
This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
This compound has been evaluated in a Phase 1/2a clinical trial in combination with enzalutamide for patients with mCRPC (NCT03437941). The rationale is that GR can act as a resistance mechanism to androgen receptor (AR)-targeted therapies.
Table 3: Efficacy Outcomes from the Phase 1/2a Trial of this compound with Enzalutamide in mCRPC (Segment 2)
| Parameter | Result |
| Number of Patients | 25 |
| Radiographic Response | 0 |
| Best Overall Response of Stable Disease | 18 patients |
| PSA Response (≥50% reduction) | 1 patient |
Experimental Protocol: this compound in mCRPC (NCT03437941)
-
Study Design: An open-label, Phase 1/2a dose-escalation study with an expansion phase.
-
Participants: Patients with mCRPC. Segment 2 included patients on a stable enzalutamide dose with rising prostate-specific antigen (PSA).
-
Intervention: this compound administered orally in combination with enzalutamide. In Segment 2, all patients received this compound 240 mg once daily with enzalutamide.
-
Efficacy Assessments: Radiographic response and changes in PSA levels.
Experimental Workflow Diagram
Caption: Comparison of Clinical Trial Workflows.
Discussion and Conclusion
The comparison between this compound and mifepristone highlights the classic trade-off between selectivity and broad-spectrum activity.
Mifepristone's non-selective antagonism of both the GR and PR has established its efficacy in managing the metabolic complications of Cushing's syndrome. The clinical benefits are significant, leading to improvements in glucose metabolism, blood pressure, and weight. However, its lack of selectivity is also the source of its most prominent side effects, including endometrial thickening and vaginal bleeding in women, which are attributable to its anti-progestogenic activity.
This compound's selectivity for the GR is intended to avoid the side effects associated with PR antagonism. The preclinical data in a relevant metabolic disease model suggest that a selective GR antagonist can effectively improve hyperglycemia and insulin resistance, though perhaps not to the same extent as the complete normalization seen with mifepristone in that specific study. The clinical development of this compound has focused on oncology, where GR signaling can be a mechanism of therapeutic resistance. The efficacy data in mCRPC are modest, but the trial did demonstrate target engagement.
For researchers and drug developers, the choice between a selective and non-selective GR antagonist depends on the therapeutic indication. In conditions like Cushing's syndrome, where the primary goal is to counteract the effects of hypercortisolism, the potent, albeit non-selective, action of mifepristone has proven clinical value. For indications where GR antagonism is an adjunct to other therapies, such as in oncology, a more selective agent like this compound may offer a better safety profile, which is crucial for combination therapies.
Future research, including head-to-head clinical trials in indications like Cushing's syndrome, would be necessary to definitively compare the efficacy and safety of selective versus non-selective GR antagonists.
Logical Relationship Diagram
Caption: Relationship between Drug, Selectivity, and Clinical Outcomes.
References
- 1. Effects of Selective and Non-Selective Glucocorticoid Receptor II Antagonists on Rapid-Onset Diabetes in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiprogestins: mechanism of action and contraceptive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Exicorilant's Glucocorticoid Receptor Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Exicorilant's specificity for the glucocorticoid receptor (GR) against other notable GR antagonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Comparative Analysis of Receptor Binding Affinity
The specificity of a glucocorticoid receptor antagonist is determined by its binding affinity for the GR relative to other steroid hormone receptors, such as the progesterone receptor (PR), androgen receptor (AR), and mineralocorticoid receptor (MR). A higher binding affinity for GR and lower affinity for other receptors indicate greater selectivity. The following table summarizes the available quantitative data on the binding affinities (Ki or IC50/EC50 values) of this compound and other GR antagonists. A lower value indicates a stronger binding affinity.
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| This compound | Ki: <15 nM[1] | Data not readily available | Data not readily available | Data not readily available |
| Relacorilant | Ki: 0.5 nM | Ki: >10,000 nM | No significant binding[2] | No significant activity[3] |
| Mifepristone | Ki: <1 nM | Ki: 1.2 nM | Data not readily available | Little affinity |
| ORIC-101 | IC50: 5.6 nM | IC50: 22 nM | Significantly reduced agonism | Data not readily available |
Note: Ki (inhibitory constant) and IC50/EC50 (half-maximal inhibitory/effective concentration) values are measures of binding affinity. Lower values indicate higher affinity. Data is compiled from various sources and may have been determined under different experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity of glucocorticoid receptor antagonists.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
HEK293 cells expressing the human glucocorticoid receptor.
-
Radioligand: [3H]-dexamethasone.
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol, 1 mM EDTA, and protease inhibitors).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Cell Lysate Preparation: HEK293 cells expressing GR are harvested and homogenized in lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in binding buffer.
-
Competition Binding: A fixed concentration of [3H]-dexamethasone is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This functional assay measures the ability of a compound to antagonize the transcriptional activity of the glucocorticoid receptor.
Objective: To determine the potency of a test compound in inhibiting GR-mediated gene transcription.
Materials:
-
A549 cells (or other suitable cell line) stably transfected with a luciferase reporter plasmid containing glucocorticoid response elements (GREs).
-
Dexamethasone (a GR agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: A549-GRE-luciferase cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are pre-incubated with increasing concentrations of the test compound for a specific period (e.g., 1 hour).
-
Agonist Stimulation: Dexamethasone is added to the wells to stimulate GR-mediated transcription.
-
Incubation: The plates are incubated for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase assay reagent is added. The luminescence, which is proportional to luciferase activity, is measured using a luminometer.
-
Data Analysis: The data are plotted as luminescence versus the concentration of the test compound. The IC50 value, representing the concentration at which the compound inhibits 50% of the dexamethasone-induced luciferase activity, is determined.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Logical Relationship: Validating Specificity
This diagram illustrates the logical flow for validating the specificity of a GR antagonist.
References
Exicorilant: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Exicorilant (also known as CORT113176 and dazucorilant), a selective glucocorticoid receptor (GR) modulator, with other key nuclear steroid receptors. The high selectivity of a GR antagonist is critical for minimizing off-target effects and achieving a favorable therapeutic profile. This document summarizes available binding affinity data, details the experimental protocols used for these assessments, and visualizes the underlying molecular and experimental pathways.
Introduction to this compound
This compound is an orally available, selective antagonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that mediates the effects of cortisol.[1] By competitively binding to GR, this compound inhibits the activation of GR-mediated gene expression.[1] This mechanism is being explored for its therapeutic potential in conditions associated with excess cortisol activity, such as Cushing's syndrome, and in certain types of cancer where GR signaling may promote tumor growth.[1] A key feature of this compound highlighted in preclinical studies is its high selectivity for the GR with minimal interaction with other closely related steroid receptors.[2][3]
Comparative Binding Affinity
The selectivity of this compound is demonstrated by its high binding affinity for the glucocorticoid receptor and significantly lower affinity for other nuclear receptors. While specific quantitative data for all related receptors are not consistently available in public literature, preclinical data strongly support its selectivity.
| Receptor | Ligand | Binding Affinity (Ki in nM) | Reference |
| Glucocorticoid Receptor (GR) | This compound | 7 | Qualitative statements supporting high affinity |
| Mineralocorticoid Receptor (MR) | This compound | Low to null affinity reported | |
| Progesterone Receptor (PR) | This compound | Does not bind / No affinity reported | |
| Androgen Receptor (AR) | This compound | Low to null affinity reported |
Note: The table reflects the publicly available data. "Low to null affinity" indicates that while specific numerical values are not published, studies consistently report a lack of significant binding to these receptors.
Experimental Methodologies
The determination of a compound's binding affinity and functional activity at various nuclear receptors involves standardized in vitro assays. The two primary methods used are competitive binding assays and transactivation (reporter gene) assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor. The result is typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radioligand).
Detailed Protocol:
-
Receptor Preparation: A source of the target nuclear receptor (e.g., GR, MR, PR, AR) is prepared. This can be in the form of purified recombinant receptor protein or cytosolic extracts from cells overexpressing the specific receptor.
-
Reaction Mixture: The receptor preparation is incubated in a buffer solution with a constant concentration of a specific high-affinity radiolabeled ligand (e.g., [³H]-dexamethasone for GR).
-
Competitive Binding: Varying concentrations of the unlabeled test compound (this compound) are added to the reaction mixtures. A control reaction with no competitor is used to determine total binding.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a filter mat that traps the receptor-ligand complexes or by using techniques like scintillation proximity assay (SPA).
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Cellular Transactivation (Reporter Gene) Assay
This functional assay measures the ability of a compound to act as an agonist (activate the receptor) or an antagonist (block activation by an agonist). It assesses the final step in the signaling pathway: the modulation of gene transcription.
Detailed Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HeLa) is cultured. The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the specific nuclear receptor (e.g., human GR).
-
A reporter vector containing a promoter with multiple copies of a hormone response element (HRE) specific for that receptor (e.g., a glucocorticoid response element, GRE), which drives the expression of a reporter gene (e.g., firefly luciferase).
-
-
Compound Treatment: After transfection, the cells are treated with the test compound (this compound) alone (to test for agonist activity) or in combination with a known receptor agonist (e.g., dexamethasone for GR) to test for antagonist activity.
-
Incubation: The cells are incubated for a period (typically 18-24 hours) to allow for receptor activation, gene transcription, and accumulation of the reporter protein.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed reporter protein.
-
Luminometry: The cell lysate is mixed with a substrate for the reporter enzyme (e.g., luciferin for luciferase). The resulting light emission, which is proportional to the amount of reporter protein, is measured using a luminometer.
-
Data Analysis: For antagonist testing, the results are plotted as luminescence versus the logarithm of the test compound concentration. The IC50 value is calculated, representing the concentration at which this compound inhibits 50% of the maximal response induced by the reference agonist.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Antagonist Signaling Pathway for this compound.
Caption: Workflow for a Competitive Binding Assay.
Conclusion
The available data strongly indicate that this compound is a potent and highly selective glucocorticoid receptor antagonist. Its high affinity for GR, combined with its reported low to negligible affinity for other key steroid receptors like the mineralocorticoid, progesterone, and androgen receptors, distinguishes it from less selective GR modulators. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target hormonal side effects and making it a valuable tool for both research and potential therapeutic applications targeting the glucocorticoid signaling pathway.
References
A Comparative Analysis of Exicorilant and ORIC-101 in Combination with Enzalutamide for Prostate Cancer
In the landscape of metastatic castration-resistant prostate cancer (mCRPC), overcoming resistance to androgen receptor (AR) targeted therapies like enzalutamide is a critical challenge. One of the key mechanisms of resistance involves the upregulation of the glucocorticoid receptor (GR), which can mimic AR signaling and promote tumor survival. This has led to the clinical investigation of GR antagonists in combination with enzalutamide. This guide provides a detailed comparison of two such investigational drugs, Exicorilant (CORT125281) and ORIC-101, based on available preclinical and clinical data.
Mechanism of Action
Both this compound and ORIC-101 are selective glucocorticoid receptor antagonists.[1][2] Their primary function is to competitively bind to the GR, thereby inhibiting the activation of GR-mediated gene expression that can contribute to tumor growth and resistance to AR-directed therapies.[1][2] Preclinical studies have supported the rationale for combining a GR antagonist with an AR inhibitor. For instance, in a 22Rv1 CRPC xenograft model, the combination of this compound and enzalutamide significantly reduced tumor growth compared to enzalutamide alone.[3] Similarly, preclinical models have shown that GR blockade can reverse resistance to enzalutamide.
The proposed signaling pathway illustrates how GR activation can serve as a resistance mechanism to enzalutamide and how GR antagonists like this compound and ORIC-101 can potentially restore sensitivity.
Preclinical and Clinical Development
Both this compound and ORIC-101 have been evaluated in Phase 1b/2 clinical trials in combination with enzalutamide in patients with mCRPC who have progressed on enzalutamide.
Clinical Trial Design and Patient Population
The clinical trials for both combinations followed a similar design, starting with a dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase.
The following diagram outlines a typical experimental workflow for these Phase 1b/2 clinical trials.
Comparative Data
The following tables summarize the key data from the clinical trials of this compound and ORIC-101 in combination with enzalutamide.
Table 1: Drug Characteristics and Dosing
| Feature | This compound (with Enzalutamide) | ORIC-101 (with Enzalutamide) |
| Drug Class | Selective Glucocorticoid Receptor Modulator (SGRM) | Glucocorticoid Receptor Antagonist |
| Developer | Corcept Therapeutics | ORIC Pharmaceuticals |
| Recommended Phase 2 Dose (RP2D) | This compound 240 mg QD + Enzalutamide 160 mg QD | ORIC-101 240 mg QD + Enzalutamide 160 mg QD |
Table 2: Clinical Efficacy
| Efficacy Endpoint | This compound + Enzalutamide (NCT03437941) | ORIC-101 + Enzalutamide (Phase 1b) |
| PSA Response (≥50% reduction) | 1 patient achieved a PSA response in Segment 2. | Not a primary endpoint, but the study was terminated for insufficient clinical benefit. |
| Radiographic Response | No radiographic responses were observed in Segment 2. | Not explicitly reported, but overall insufficient clinical benefit was noted. |
| Disease Control Rate (DCR) at 12 weeks | Not explicitly reported. | 25.8% (for patients treated at the RP2D). |
| Other Efficacy Notes | Improvements in PSA doubling times were observed, particularly in patients with higher baseline urinary free cortisol. | Exploratory analyses suggested a possible benefit in patients with high GR expression and no other resistance markers. |
Table 3: Safety and Tolerability (Most Common Treatment-Related Adverse Events)
| Adverse Event | This compound + Enzalutamide | ORIC-101 + Enzalutamide (at RP2D) |
| Fatigue | Exacerbated by the combination treatment. | 38.7% |
| Nausea | Not highlighted as a primary AE. | 29.0% |
| Decreased Appetite | Not highlighted as a primary AE. | 19.4% |
| Constipation | Not highlighted as a primary AE. | 12.9% |
| Pain in extremity/neuropathic pain | Clinically relevant adverse events. | Not reported as a common AE. |
| Back Pain | Exacerbated by the combination treatment. | Not reported as a common AE. |
Experimental Protocols
This compound + Enzalutamide (NCT03437941)
-
Study Design: A Phase 1/2, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with mCRPC. Segment 2 specifically enrolled patients on a stable dose of enzalutamide with a rising PSA.
-
Dose Escalation (Segment 1): Evaluated twice-daily dosing of this compound (140 or 180 mg) with enzalutamide 160 mg once daily.
-
Dose Escalation (Segment 2): Tested once-daily dosing of this compound (starting at 240 mg) with food in a double-blind design, with randomization to dose titration or placebo.
-
Efficacy Assessments: Radiographic response and changes in PSA levels. PSA doubling times were calculated before and during treatment.
-
Pharmacodynamic Analyses: Included baseline tumor GR expression and modulation of GR target genes in whole blood.
ORIC-101 + Enzalutamide (Phase 1b)
-
Study Design: A Phase 1b, open-label, multicenter, dose-escalation and expansion study.
-
Patient Population: Patients with mCRPC progressing on enzalutamide.
-
Dose Escalation: Employed a modified 3+3 design with ORIC-101 doses ranging from 80 to 240 mg once daily in combination with enzalutamide 160 mg once daily.
-
Primary Objective: To determine the safety, tolerability, and RP2D of the combination.
-
Efficacy Assessments: The primary efficacy endpoint for the expansion cohort was the disease control rate (DCR) at 12 weeks.
-
Pharmacokinetic/Pharmacodynamic Assessments: Assessed after a single dose and at steady state.
Summary and Conclusion
Both this compound and ORIC-101, when combined with enzalutamide, have demonstrated acceptable safety profiles in patients with mCRPC. However, the clinical benefit of adding a GR antagonist to enzalutamide in a broad population of patients with enzalutamide-resistant mCRPC appears to be limited based on the available data.
The Phase 1b trial of ORIC-101 with enzalutamide was terminated due to insufficient clinical benefit, with a DCR at 12 weeks of 25.8% at the RP2D. The study of this compound with enzalutamide also showed limited efficacy, with only one PSA response and no radiographic responses in the second segment of the trial.
While the overarching strategy of dual AR and GR blockade is mechanistically sound, these initial clinical findings suggest that patient selection may be crucial for observing a meaningful clinical benefit. Exploratory analyses from the ORIC-101 study hint at a potential benefit in a subgroup of patients with high GR expression. Similarly, the observation of improved PSA doubling times in the this compound study in patients with higher baseline cortisol levels may also point towards a specific patient population that could derive benefit.
Further research, potentially with a focus on biomarker-driven patient selection, is needed to determine if there is a future for GR antagonists in the treatment of mCRPC. As of the latest available information, further study of this compound in combination with enzalutamide in this advanced patient population is not currently planned.
References
Head-to-Head Comparison of Exicorilant and Other SGRMs in CRPC Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to androgen receptor (AR)-targeted therapies, such as enzalutamide, presents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). One of the key mechanisms implicated in this resistance is the activation of the glucocorticoid receptor (GR), which can transcriptionally regulate a set of pro-survival genes that overlap with the AR signaling axis, thereby bypassing AR blockade. This has led to the development of selective glucocorticoid receptor modulators (SGRMs) as a potential therapeutic strategy in combination with AR antagonists. This guide provides a head-to-head comparison of Exicorilant and other second-generation SGRMs in preclinical CRPC models, supported by available experimental data.
Mechanism of Action: Overcoming Resistance
In CRPC, prolonged treatment with AR antagonists like enzalutamide can lead to an upregulation of GR expression.[1][2][3] The activated GR can then substitute for the inhibited AR, driving the expression of genes that promote tumor growth and survival.[1][3] SGRMs are designed to selectively block this GR-mediated resistance pathway without interfering with AR signaling directly.
Below is a diagram illustrating the GR-mediated resistance pathway and the mechanism of action for SGRMs.
Preclinical Efficacy of SGRMs in CRPC Xenograft Models
The following tables summarize the preclinical efficacy of this compound and other SGRMs in various CRPC xenograft models. It is important to note that the data are from different studies and direct, side-by-side comparisons should be made with caution as experimental conditions may vary.
Table 1: In Vivo Efficacy of this compound in the 22Rv1 CRPC Xenograft Model
| Treatment Group | Outcome | Result | p-value |
| This compound + Castration | Tumor Growth Reduction vs. Castration Alone | Significant | <0.0001 |
| This compound + Enzalutamide (in castrated mice) | Tumor Growth Reduction vs. Enzalutamide Alone | Significant | =0.02 |
Table 2: In Vivo Efficacy of CORT118335 and CORT108297 in CRPC Xenograft Models
| SGRM | Xenograft Model | Outcome | Result |
| CORT118335 | CWR-22Rv1 (High GR expression) | Delayed time to CRPC progression | Significant |
| CORT108297 | CWR-22Rv1 (High GR expression) | Delayed time to CRPC progression | Significant |
| CORT118335 | LAPC4 (Low GR expression) | No significant delay in CRPC progression | Not significant |
| CORT108297 | LAPC4 (Low GR expression) | No significant delay in CRPC progression | Not significant |
These findings suggest that the efficacy of SGRMs may be dependent on the level of GR expression in the tumor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized experimental protocols for the key xenograft studies cited.
22Rv1 Xenograft Model Protocol (for this compound studies)
-
Cell Line: 22Rv1 human prostate cancer cells, which are known to express both AR and GR.
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: 22Rv1 cells are typically mixed with Matrigel and injected subcutaneously into the flanks of the mice.
-
Castration: Surgical castration is performed to create a castration-resistant environment.
-
Treatment Administration:
-
In the combination study with castration, this compound treatment was initiated one day after castration and continued for 21 days.
-
In the combination study with enzalutamide, castration was performed prior to tumor cell implantation. Treatment with this compound and/or enzalutamide was initiated 7 days after implantation and continued for 21 days.
-
-
Outcome Measurement: Tumor volume is measured regularly using calipers.
The general workflow for a xenograft study is depicted in the following diagram.
CWR-22Rv1 and LAPC4 Xenograft Model Protocol (for CORT118335 and CORT108297 studies)
-
Cell Lines: CWR-22Rv1 (high GR expression) and LAPC4 (low GR expression) human prostate cancer cells.
-
Animal Model: Male nude mice.
-
Tumor Implantation: Cells were subcutaneously injected into the flanks of the mice.
-
Castration: Castration was performed when tumors reached a specific size.
-
Treatment Administration: SGRM treatment was initiated after castration.
-
Outcome Measurement: Time to CRPC progression, defined as the time for the tumor to return to its pre-castration size.
Summary and Future Directions
Preclinical data from CRPC models demonstrate that second-generation SGRMs, including this compound, CORT118335, and CORT108297, can effectively inhibit tumor growth, particularly in tumors with high GR expression. These agents show promise in overcoming the resistance mechanisms to AR-targeted therapies. While direct comparative efficacy data is limited, the available studies consistently support the hypothesis that dual antagonism of AR and GR pathways is a viable therapeutic strategy for a subset of CRPC patients.
Further research is needed to directly compare the potency and efficacy of different SGRMs in standardized preclinical models. Additionally, the identification of biomarkers to predict which patients are most likely to benefit from SGRM therapy will be crucial for the successful clinical translation of this drug class. Phase 1 clinical trials of this compound in combination with enzalutamide have been conducted, and further clinical investigation will be necessary to fully elucidate the therapeutic potential of SGRMs in CRPC.
References
- 1. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant corticosteroid metabolism in tumor cells enables GR takeover in enzalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Exicorilant's Effect on Reducing Tumor Growth
This guide provides a comprehensive analysis of the preclinical and clinical data on the efficacy of exicorilant, a selective glucocorticoid receptor (GR) antagonist, in reducing tumor growth. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and reproducibility of GR antagonism in oncology.
Introduction: The Rationale for Glucocorticoid Receptor Antagonism in Cancer
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that, upon binding to its ligand cortisol, can modulate the expression of a wide array of genes involved in cellular processes such as proliferation, apoptosis, and differentiation.[1][2] In certain cancer types, the activation of GR has been implicated in promoting tumor cell survival and mediating resistance to conventional therapies.[3][4] This has led to the hypothesis that antagonizing the GR could represent a viable therapeutic strategy to inhibit tumor growth and overcome drug resistance.
This compound is an orally available, selective GR antagonist designed to competitively block the binding of cortisol to the GR, thereby inhibiting GR-mediated signaling pathways that contribute to tumor progression.[5] This guide will delve into the experimental data supporting this mechanism and critically evaluate the reproducibility of this compound's anti-tumor effects, comparing it with other GR antagonists.
Mechanism of Action of this compound
This compound functions by competitively binding to the glucocorticoid receptor, thereby preventing the receptor's activation by its natural ligand, cortisol. This blockade inhibits the translocation of the GR to the nucleus and subsequent transcription of genes that can promote tumor cell proliferation and survival. In the context of metastatic castration-resistant prostate cancer (mCRPC), it is hypothesized that the GR can act as a bypass pathway for androgen receptor (AR) signaling, a key driver of prostate cancer growth. By inhibiting the AR with drugs like enzalutamide, cancer cells may upregulate GR signaling to maintain their growth. This compound is intended to block this escape mechanism.
Preclinical Evidence and Reproducibility
The primary preclinical evidence for this compound's effect on tumor growth comes from xenograft models of castration-resistant prostate cancer.
Table 1: Preclinical Efficacy of this compound in a 22Rv1 Prostate Cancer Xenograft Model
| Treatment Group | Tumor Growth Reduction vs. Control | Statistical Significance (p-value) | Source |
| This compound + Castration | Significant reduction | <0.0001 | |
| This compound + Enzalutamide (in castrated mice) | Significant reduction | 0.02 |
Experimental Protocol: 22Rv1 Xenograft Study
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells were used.
-
Animal Model: Male immunodeficient mice were utilized.
-
Tumor Implantation: 22Rv1 cells were implanted subcutaneously into the mice.
-
Treatment Groups:
-
Vehicle control (castration alone)
-
This compound + castration
-
Enzalutamide alone (in castrated mice)
-
This compound + enzalutamide (in castrated mice)
-
-
Dosing: this compound and enzalutamide were administered orally.
-
Study Duration: Treatment was initiated after tumor establishment and continued for 21 days.
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy.
The results from this preclinical model have been cited in multiple publications, suggesting a degree of reproducibility in this specific experimental setting.
Clinical Evidence and Reproducibility
A Phase 1 clinical trial (NCT03437941) was conducted to evaluate the safety and efficacy of this compound in combination with enzalutamide in patients with mCRPC.
Table 2: Clinical Efficacy of this compound + Enzalutamide in mCRPC (Phase 1, Segment 2)
| Efficacy Endpoint | Result | Number of Patients | Source |
| Radiographic Response | No responses observed | 25 | |
| Best Overall Response | Stable Disease | 18 | |
| PSA Response (≥50% reduction) | 1 patient achieved response | 25 |
Experimental Protocol: Phase 1 Clinical Trial (NCT03437941) - Segment 2
-
Patient Population: Heavily pretreated patients with mCRPC who were on a stable dose of enzalutamide with a rising prostate-specific antigen (PSA).
-
Study Design: A double-blind design where all patients received this compound (240 mg QD) plus enzalutamide and were randomized to either titrate the this compound dose upwards or remain on the initial dose with a placebo.
-
Efficacy Assessments: Radiographic response and changes in PSA levels were the primary measures of efficacy.
-
Pharmacodynamic Analysis: Modulation of GR target genes in whole blood was assessed to confirm target engagement.
Comparison with Alternative Glucocorticoid Receptor Antagonists
Several other GR antagonists are in various stages of development, offering a point of comparison for the therapeutic strategy.
Table 3: Comparison of Glucocorticoid Receptor Antagonists in Oncology
| Drug | Selectivity | Cancer Type (in development) | Key Preclinical Findings | Key Clinical Findings |
| This compound | Selective GR Antagonist | Metastatic Castration-Resistant Prostate Cancer | Reduced tumor growth in combination with enzalutamide in xenograft models. | No significant clinical activity observed in a Phase 1 trial in heavily pretreated patients. |
| Relacorilant | Selective GR Modulator | Ovarian, Pancreatic, and other Solid Tumors | Restored paclitaxel-driven apoptosis in cell lines and xenografts. | Showed clinical benefit when added to paclitaxel-containing therapy in ovarian and pancreatic cancers. |
| Mifepristone | Non-selective GR Antagonist (also targets progesterone and androgen receptors) | Triple-Negative Breast Cancer, Prostate Cancer | Enhanced chemotherapy-induced apoptosis in mouse xenograft models. | Phase 1 trial showed the combination with nab-paclitaxel to be safe. A Phase 2 trial is ongoing. |
| ORIC-101 | Selective GR Antagonist | Metastatic Castration-Resistant Prostate Cancer | Preclinical data supported clinical evaluation in prostate cancer. | Phase 1/1b study in combination with enzalutamide was terminated due to insufficient clinical benefit. |
Illustrative Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating the efficacy of a GR antagonist in a cancer xenograft model.
References
- 1. Recent Advances in Understanding Glucocorticoid Receptor Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Independent Validation of Exicorilant Research: A Comparative Analysis for Metastatic Castration-Resistant Prostate Cancer
In the evolving landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC), the selective glucocorticoid receptor (GR) antagonist, Exicorilant, has emerged as a novel therapeutic agent. This guide provides an objective comparison of this compound in combination with enzalutamide against key established and emerging treatments for mCRPC. The analysis is based on published clinical trial data, focusing on efficacy and safety profiles to inform researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound and its principal alternatives in the treatment of mCRPC.
Table 1: Efficacy of this compound and Comparator Therapies in mCRPC
| Therapy | Pivotal Trial | Patient Population | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | Objective Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response (≥50% decline) |
| This compound + Enzalutamide | NCT03437941 (Phase 1/2) | mCRPC patients on a stable enzalutamide dose with rising PSA | Data not mature | No radiographic responses observed | Not applicable | 1 patient achieved a PSA response |
| Enzalutamide | AFFIRM | mCRPC post-docetaxel | 18.4 months vs. 13.6 months with placebo | 8.3 months vs. 2.9 months with placebo | 29% vs. 4% with placebo | 54% vs. 2% with placebo |
| PREVAIL | Chemotherapy-naïve mCRPC | 32.4 months vs. 30.2 months with placebo[1][2] | Not reached vs. 3.9 months with placebo[2] | 59% vs. 5% with placebo | 78% vs. 3% with placebo | |
| Abiraterone Acetate + Prednisone | COU-AA-301 | mCRPC post-docetaxel | 14.8 months vs. 10.9 months with placebo | 5.6 months vs. 3.6 months with placebo | 14% vs. 4% with placebo | 29% vs. 6% with placebo |
| COU-AA-302 | Chemotherapy-naïve mCRPC | 34.7 months vs. 30.3 months with placebo | 16.5 months vs. 8.3 months with placebo | 36% vs. 18% with placebo | 62% vs. 24% with placebo | |
| Olaparib | PROfound (BRCA1/2 or ATM mutations) | mCRPC with HRR gene alterations, progressed on prior NHA | 19.1 months vs. 14.7 months with physician's choice of enzalutamide or abiraterone | 7.4 months vs. 3.6 months with physician's choice | 33% vs. 2% with physician's choice | 43% vs. 12% with physician's choice |
| Lutetium-177 PSMA-617 | VISION | PSMA-positive mCRPC post-ARPI and 1-2 taxane regimens | 15.3 months vs. 11.3 months with standard of care | 8.7 months vs. 3.4 months with standard of care | 29.8% (soft tissue) vs. 1.7% with standard of care | 46% vs. 7% with standard of care |
Table 2: Safety Profile of this compound and Comparator Therapies (Grade 3 or Higher Adverse Events)
| Therapy | Pivotal Trial | Most Common Grade 3/4 Adverse Events (%) |
| This compound + Enzalutamide | NCT03437941 (Phase 1/2) | Fatigue, pain in leg/extremity (neuropathic pain), increased lipase, increased liver enzymes. |
| Enzalutamide | AFFIRM & PREVAIL (Combined data) | Ischemic heart disease (2.5 vs. 2.2 per 100 patient-years with placebo), falls, and fractures were higher with enzalutamide. |
| Abiraterone Acetate + Prednisone | COU-AA-301 & COU-AA-302 (Combined data) | Fatigue, joint swelling or discomfort, edema, hot flush, diarrhea, vomiting, cough, hypertension, dyspnea, urinary tract infection, and contusion (≥10% incidence). |
| Olaparib | PROfound | Anemia (22%), nausea (4%), fatigue/asthenia (4%), decreased appetite (2%). |
| Lutetium-177 PSMA-617 | VISION | Bone marrow suppression (23.4% vs 6.8% with SOC), fatigue (7% vs 2.4%), kidney effects (3.4% vs 2.9%), nausea/vomiting (1.5% vs 0.5%). |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide a basis for independent validation and comparison of the research findings.
This compound: NCT03437941 (Phase 1/2)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in combination with enzalutamide in patients with mCRPC.
-
Study Design: A phase 1/2, open-label, dose-escalation and expansion study.
-
Patient Population: Men with mCRPC who have shown progression on enzalutamide.
-
Intervention: Oral this compound administered daily in combination with a standard dose of enzalutamide (160 mg daily). The phase 2 dose was selected as 240 mg of this compound once daily with enzalutamide.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and determination of the recommended Phase 2 dose (RP2D).
-
Secondary Outcome Measures: PSA response rate, radiographic response rate, and pharmacokinetic parameters.
Enzalutamide: AFFIRM (Pivotal Phase 3)
-
Objective: To evaluate the efficacy and safety of enzalutamide in men with mCRPC who had previously received docetaxel.
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: 1,199 men with mCRPC who had progressed after docetaxel-based chemotherapy.
-
Intervention: Patients were randomized 2:1 to receive either enzalutamide 160 mg orally once daily or a placebo.
-
Primary Outcome Measure: Overall survival (OS).
-
Secondary Outcome Measures: PSA response rate, soft-tissue response rate, quality of life, time to PSA progression, radiographic progression-free survival (rPFS), and time to the first skeletal-related event (SRE).
Abiraterone Acetate: COU-AA-301 (Pivotal Phase 3)
-
Objective: To compare the clinical benefit of abiraterone acetate plus prednisone with placebo plus prednisone in patients with mCRPC who have failed docetaxel-based chemotherapy.
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: 1,195 patients with mCRPC previously treated with one or two chemotherapy regimens, at least one of which contained docetaxel.
-
Intervention: Patients were randomized 2:1 to receive either 1,000 mg of abiraterone acetate orally once daily plus 5 mg of prednisone twice daily, or a placebo plus prednisone.
-
Primary Outcome Measure: Overall survival.
-
Secondary Outcome Measures: Time to PSA progression, radiographic progression-free survival, and PSA response rate.
Olaparib: PROfound (Pivotal Phase 3)
-
Objective: To evaluate the efficacy and safety of olaparib versus enzalutamide or abiraterone in patients with mCRPC who have failed prior treatment with a new hormonal agent and have a qualifying tumor mutation in one of 15 genes involved in the homologous recombination repair (HRR) pathway.
-
Study Design: A prospective, multicenter, randomized, open-label, phase 3 trial.
-
Patient Population: Patients with mCRPC with alterations in HRR genes (including BRCA1/2 and ATM) who had progressed on a prior next-generation hormonal agent.
-
Intervention: Patients were randomized 2:1 to receive olaparib (300 mg twice daily) or the physician's choice of either enzalutamide or abiraterone acetate.
-
Primary Outcome Measure: Radiographic progression-free survival (rPFS) in patients with BRCA1/2 or ATM gene alterations.
-
Secondary Outcome Measures: Overall survival (OS), objective response rate (ORR), and time to pain progression.
Lutetium-177 PSMA-617: VISION (Pivotal Phase 3)
-
Objective: To evaluate the efficacy and safety of 177Lu-PSMA-617 in patients with progressive PSMA-positive mCRPC.
-
Study Design: An international, randomized, open-label phase 3 trial.
-
Patient Population: Men with PSMA-positive mCRPC who had previously received at least one androgen receptor pathway inhibitor and one to two taxane regimens.
-
Intervention: Patients were randomized 2:1 to receive 177Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care (SOC) or SOC alone.
-
Primary Outcome Measures: Overall survival (OS) and radiographic progression-free survival (rPFS).
-
Secondary Outcome Measures: Objective response rate, disease control rate, and time to first symptomatic skeletal event.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows described in the research.
Caption: Dual blockade of Androgen and Glucocorticoid Receptor signaling by Enzalutamide and this compound.
Caption: Simplified treatment workflow for metastatic castration-resistant prostate cancer (mCRPC).
Caption: General workflow for a pivotal randomized controlled clinical trial in oncology.
References
Unlocking Synergistic Antitumor Activity: Exicorilant in Combination with Androgen Receptor Antagonists
A Novel Approach to Overcoming Resistance in Prostate Cancer
In the landscape of advanced prostate cancer treatment, particularly in castration-resistant prostate cancer (CRPC), the development of resistance to androgen receptor (AR) targeted therapies remains a significant clinical challenge. The glucocorticoid receptor (GR) has emerged as a key player in this resistance mechanism, acting as a bypass pathway that allows cancer cells to survive and proliferate despite AR blockade. Exicorilant (CORT125281), a selective GR antagonist, is being investigated as a promising agent to counteract this resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with AR antagonists, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
Mechanism of Synergy: Dual Blockade of GR and AR Pathways
The primary mechanism underlying the synergistic effect of combining this compound with AR antagonists is the dual blockade of two critical signaling pathways in prostate cancer.[1][2] While AR antagonists like enzalutamide effectively inhibit the androgen-driven proliferation of cancer cells, some tumors can adapt by upregulating GR signaling.[3] The GR can then activate a significant portion of the AR-regulated genes, effectively circumventing the AR blockade and promoting tumor growth.[3]
This compound, by selectively antagonizing the GR, prevents this compensatory signaling. The simultaneous inhibition of both the AR and GR pathways leads to a more comprehensive and durable suppression of tumor growth than what can be achieved with an AR antagonist alone.
Preclinical Evidence of Synergy
Preclinical studies have provided a strong rationale for the clinical investigation of this compound in combination with AR antagonists. The most compelling evidence comes from studies utilizing the 22Rv1 human CRPC xenograft model, which is known to express both AR and GR.
In Vivo Xenograft Studies
In a key preclinical study, the combination of this compound and the AR antagonist enzalutamide demonstrated a significant reduction in tumor growth in a 22Rv1 xenograft model.[4]
| Treatment Group | Mean Tumor Volume Change | p-value (vs. Enzalutamide alone) |
| Vehicle Control | - | - |
| Enzalutamide alone | - | - |
| This compound + Enzalutamide | Significantly reduced tumor growth | 0.02 |
| Table 1: In vivo efficacy of this compound in combination with Enzalutamide in the 22Rv1 xenograft model. |
Experimental Protocol: 22Rv1 Xenograft Model
The following provides a general outline of the experimental protocol used in the 22Rv1 xenograft studies:
-
Cell Culture: 22Rv1 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude) are used. For studies in a castrate setting, surgical castration is performed prior to tumor cell implantation.
-
Tumor Implantation: A suspension of 22Rv1 cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound and enzalutamide are typically administered orally at specified doses and schedules.
-
Endpoint Analysis: The study continues for a defined period, and the primary endpoint is typically the change in tumor volume. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Clinical Evaluation: The NCT03437941 Trial
The combination of this compound and enzalutamide has been evaluated in a Phase 1/2a clinical trial (NCT03437941) in patients with metastatic castration-resistant prostate cancer (mCRPC). The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the combination.
The trial demonstrated that the combination was pharmacodynamically active, with modulation of GR target genes observed in patients. However, in a heavily pretreated patient population, the clinical efficacy was limited. In one segment of the study, only one patient achieved a PSA response (≥50% reduction), and there were no radiographic responses.
| Endpoint | Result |
| Pharmacodynamics | Modulation of GR target genes confirmed |
| PSA Response (≥50%) | 1 out of 25 patients in Segment 2 |
| Radiographic Response | 0 patients in Segment 2 |
| Table 2: Key outcomes from the NCT03437941 clinical trial (Segment 2). |
These findings suggest that while the dual blockade of GR and AR is a sound biological concept, the clinical benefit may be more pronounced in less heavily pretreated patient populations or in molecularly selected subgroups.
Comparison with Other Androgen Receptor Antagonists
Currently, there is no publicly available data on the combination of this compound with other second-generation AR antagonists such as apalutamide or darolutamide. The preclinical and clinical research has so far focused on the synergy with enzalutamide. Therefore, a direct comparison of the synergistic effects of this compound with different AR antagonists is not yet possible.
Future Directions and Considerations
The synergistic potential of this compound with AR antagonists warrants further investigation. Key areas for future research include:
-
In vitro studies: Conducting in vitro cell viability and apoptosis assays with a panel of prostate cancer cell lines to determine IC50 values and calculate combination indices (CI) would provide a more quantitative measure of synergy.
-
Combination with other AR antagonists: Preclinical studies exploring the combination of this compound with apalutamide and darolutamide are needed to determine if the observed synergy with enzalutamide extends to other agents in this class.
-
Biomarker development: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy will be crucial for its clinical development.
-
Clinical trials in earlier disease settings: Investigating the combination in less heavily pretreated mCRPC patients or in earlier stages of prostate cancer may yield more significant clinical benefits.
Experimental Protocol: Cell Viability Assay (Conceptual)
A standard cell viability assay to assess the synergistic effects of this compound and an AR antagonist would typically involve the following steps:
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the AR antagonist, and the combination of both drugs. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined for each drug alone and in combination. Combination indices (CI) are calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Conclusion
The combination of the GR antagonist this compound with AR antagonists represents a rational and promising strategy to overcome a key mechanism of resistance in prostate cancer. Preclinical data have demonstrated a clear synergistic effect on tumor growth inhibition. While initial clinical results in a heavily pretreated population were modest, the strong biological rationale supports further investigation of this combination, potentially in earlier disease settings and with the guidance of predictive biomarkers. The insights gained from these studies will be critical in advancing the treatment paradigm for patients with advanced prostate cancer.
References
- 1. A Phase I Trial of Enzalutamide Plus Selective Glucocorticoid Receptor Modulator Relacorilant in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the glucocorticoid receptor for a combinatory treatment strategy for castration resistant prostate cancer? - Pungsrinont - AME Medical Journal [amj.amegroups.org]
- 3. Phase 1 Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer Progressing on Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corcept.com [corcept.com]
A Comparative Analysis of Exicorilant and Next-Generation Androgen Receptor Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocorticoid receptor (GR) antagonist, Exicorilant, with next-generation androgen receptor (AR) inhibitors for the treatment of prostate cancer. This document summarizes key performance data from clinical trials, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
Introduction: Delineating Mechanisms of Action
It is critical to understand that this compound and next-generation androgen receptor (AR) inhibitors operate via distinct mechanisms. Next-generation AR inhibitors, such as enzalutamide, apalutamide, and darolutamide, directly target the AR signaling axis, which is a primary driver of prostate cancer growth. They function by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and blocking the interaction of the AR with DNA.
This compound, on the other hand, is a selective glucocorticoid receptor (GR) antagonist.[1] The rationale for its use in prostate cancer stems from the hypothesis that the GR pathway can act as a resistance mechanism to AR-targeted therapies.[2] In some castration-resistant prostate cancer (CRPC) cases, the GR can substitute for the AR, promoting tumor cell survival and proliferation.[2] Therefore, this compound has been investigated in combination with AR inhibitors to simultaneously block both pathways and potentially overcome treatment resistance.
Comparative Performance in Clinical Trials
The following tables summarize the clinical performance of this compound in combination with enzalutamide and the performance of next-generation AR inhibitors in various stages of prostate cancer. It is important to note that the patient populations in these trials differ, which should be considered when interpreting the data.
This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The efficacy of this compound was evaluated in a Phase 1 clinical trial (NCT03437941) in combination with the AR inhibitor enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC).
| Trial | Treatment Arm | Patient Population | N | PSA Response Rate (≥50% decline) | Radiographic Response | Key Takeaway |
| NCT03437941 (Segment 2)[3] | This compound + Enzalutamide | Heavily pretreated mCRPC patients with rising PSA on a stable dose of enzalutamide | 25 | 1 patient | No radiographic responses | In this heavily pretreated population, the addition of this compound to enzalutamide did not demonstrate significant clinical activity. The study was not designed to assess the contribution of this compound alone. |
Next-Generation AR Inhibitors: Efficacy in Prostate Cancer
The following tables showcase the performance of leading next-generation AR inhibitors in pivotal clinical trials across different prostate cancer settings.
Enzalutamide
| Trial | Patient Population | Treatment Arms | N | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) |
| AFFIRM [4] | mCRPC (post-chemotherapy) | Enzalutamide vs. Placebo | 1,199 | 18.4 months vs. 13.6 months (HR: 0.63) | 8.3 months vs. 2.9 months (HR: 0.40) |
| PREVAIL | mCRPC (chemotherapy-naïve) | Enzalutamide vs. Placebo | 1,717 | 35.3 months vs. 31.3 months (HR: 0.77) | 20.0 months vs. 5.4 months (HR: 0.32) |
Apalutamide
| Trial | Patient Population | Treatment Arms | N | Median Overall Survival (OS) | Median Metastasis-Free Survival (MFS) |
| SPARTAN | nmCRPC | Apalutamide vs. Placebo | 1,207 | 73.9 months vs. 59.9 months (HR: 0.78) | 40.5 months vs. 16.2 months (HR: 0.28) |
| TITAN | mCSPC | Apalutamide + ADT vs. Placebo + ADT | 1,052 | Not reached vs. 52.2 months (HR: 0.65) | Not reached vs. 22.1 months (HR: 0.48) |
Darolutamide
| Trial | Patient Population | Treatment Arms | N | Overall Survival (OS) at 3 years | Median Metastasis-Free Survival (MFS) |
| ARAMIS | nmCRPC | Darolutamide vs. Placebo | 1,509 | 83% vs. 77% (HR: 0.69) | 40.4 months vs. 18.4 months (HR: 0.41) |
| ARASENS | mHSPC | Darolutamide + Docetaxel + ADT vs. Placebo + Docetaxel + ADT | 1,306 | HR: 0.68 | Not Reported |
ADT: Androgen Deprivation Therapy; HR: Hazard Ratio; mCSPC: metastatic Castration-Sensitive Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; nmCRPC: non-metastatic Castration-Resistant Prostate Cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.
This compound (NCT03437941) Protocol Summary
-
Study Design: A Phase 1, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with mCRPC. Segment 2 included patients on a stable dose of enzalutamide with a rising PSA, defined as a 25% increase over nadir and an absolute value >1 ng/mL.
-
Intervention:
-
Segment 1: Open-label, fasting, twice-daily dosing of this compound (140 or 180 mg) in combination with enzalutamide (160 mg once daily).
-
Segment 2: Double-blind design where all patients received this compound (240 mg once daily with food) plus enzalutamide and were randomized to either titrate this compound upwards (to 280 mg then 320 mg) or remain on the 240 mg dose with a placebo.
-
-
Primary Outcome Measures: Dose-limiting toxicities and recommended Phase 2 dose.
-
Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics, and preliminary efficacy (PSA response, radiographic response).
Enzalutamide (PREVAIL Trial) Protocol Summary
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: Asymptomatic or mildly symptomatic chemotherapy-naïve men with mCRPC.
-
Intervention: Patients were randomized 1:1 to receive either enzalutamide (160 mg/day) or a placebo.
-
Primary Outcome Measures: Overall survival and radiographic progression-free survival.
-
Key Inclusion Criteria: Histologically confirmed prostate cancer, castration-resistant with evidence of metastatic disease, and no prior cytotoxic chemotherapy for prostate cancer.
Apalutamide (TITAN Trial) Protocol Summary
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational study.
-
Patient Population: Patients with mCSPC.
-
Intervention: Patients were randomized 1:1 to receive either apalutamide (240 mg daily) or a placebo, in addition to continuous androgen deprivation therapy (ADT).
-
Primary Outcome Measures: Overall survival and radiographic progression-free survival.
-
Key Inclusion Criteria: Metastatic prostate cancer sensitive to androgen deprivation therapy, regardless of the volume of disease or prior docetaxel treatment for localized disease.
Darolutamide (ARAMIS Trial) Protocol Summary
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Men with non-metastatic, castration-resistant prostate cancer and a prostate-specific antigen doubling time of 10 months or less.
-
Intervention: Patients were randomized 2:1 to receive either darolutamide (600 mg twice daily) or a placebo, while continuing on androgen-deprivation therapy.
-
Primary Outcome Measure: Metastasis-free survival.
-
Key Inclusion Criteria: Histologically confirmed prostate adenocarcinoma, castration-resistant disease, no detectable distant metastases on conventional imaging, and a high risk of developing metastases.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways in Prostate Cancer and Therapeutic Intervention
The following diagram illustrates the androgen receptor (AR) signaling pathway, a key driver of prostate cancer, and the proposed mechanism of resistance through the glucocorticoid receptor (GR) pathway. It also depicts the points of intervention for next-generation AR inhibitors and this compound.
Caption: AR and GR signaling pathways and points of therapeutic intervention.
Generalized Clinical Trial Workflow for mCRPC
The diagram below outlines a typical workflow for a clinical trial investigating a new therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).
Caption: A generalized workflow for a randomized clinical trial in mCRPC.
Conclusion
Based on the available clinical trial data, next-generation AR inhibitors—enzalutamide, apalutamide, and darolutamide—have demonstrated significant efficacy in improving survival outcomes for patients with various stages of advanced prostate cancer. These agents are established standards of care.
The investigation of this compound in combination with enzalutamide was based on a strong scientific rationale to overcome resistance to AR-targeted therapies. However, in a Phase 1 trial of heavily pretreated mCRPC patients, the combination did not show significant clinical activity. Further research would be needed to explore the potential of GR antagonism in other prostate cancer patient populations or in different therapeutic combinations.
This guide provides a comparative overview to aid in the strategic assessment of these therapeutic agents. Researchers and drug development professionals are encouraged to consult the primary literature for a more in-depth understanding of the clinical trial results and methodologies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
